Technical Documentation Center

3-Bromo-6-methylimidazo[1,2-b]pyridazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-6-methylimidazo[1,2-b]pyridazine
  • CAS: 1369326-08-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-Bromo-6-methylimidazo[1,2-b]pyridazine: Physicochemical Profiling and Synthetic Applications

Executive Summary As a highly privileged building block in modern medicinal chemistry, 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8) serves as a critical scaffold for the development of targeted therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly privileged building block in modern medicinal chemistry, 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8) serves as a critical scaffold for the development of targeted therapeutics[1]. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols. Designed for drug development professionals, this guide bridges the gap between fundamental chemical properties and advanced pharmacological applications, particularly in the realm of kinase inhibition and anti-pathogen drug discovery[2].

Physicochemical Properties & Structural Analysis

The imidazo[1,2-b]pyridazine core is characterized by a fused bicyclic structure containing an electron-rich imidazole ring and an electron-deficient pyridazine ring[1]. The strategic placement of a bromine atom at the C3 position and a methyl group at the C6 position dictates its unique electronic and steric profile[3].

Structural Causality:

  • C3-Bromine: Acts as a highly reactive electrophilic center. The electron-withdrawing nature of the fused nitrogen-rich system lowers the activation energy for oxidative addition, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions[1].

  • C6-Methyl: Provides a slight electron-donating effect via hyperconjugation, stabilizing the core while favorably modulating the lipophilicity (LogP) of downstream derivatives. This methyl group is crucial for improving the cellular permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidates[2].

Table 1: Core Physicochemical and Structural Data
PropertyValue
IUPAC Name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
CAS Registry Number 1369326-08-8
Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
SMILES CC1=NN2C(=NC=C2Br)C=C1
InChIKey CDWBUTKBWLPGEV-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) ~42.7 Ų (Predicted based on core)
Physical State Solid

Mechanistic Reactivity: Cross-Coupling Pathways

The primary utility of 3-Bromo-6-methylimidazo[1,2-b]pyridazine lies in its capacity for late-stage functionalization. The C3-Br bond is highly susceptible to palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings[2].

Causality in Catalyst Selection: For functionalizing this scaffold, Pd(dppf)Cl₂ is often the catalyst of choice. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is critical for preventing competitive debromination or homocoupling of the boronic acid counterpart.

SuzukiMechanism A 3-Bromo-6-methylimidazo [1,2-b]pyridazine C Oxidative Addition A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation C->D + R-B(OH)2 E Reductive Elimination D->E E->B Pd(0) Regeneration F Functionalized Scaffold E->F Product

Catalytic cycle of Suzuki-Miyaura cross-coupling for C3 functionalization.

Validated Experimental Protocol: Standardized Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility in library synthesis, the following protocol has been optimized for the C3-arylation of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. This workflow incorporates self-validating checkpoints to guarantee scientific integrity.

Objective: Synthesize a 3-aryl-6-methylimidazo[1,2-b]pyridazine derivative[2].

Step-by-Step Methodology:

  • Preparation of Reaction Mixture: In an oven-dried, argon-flushed Schlenk tube, combine 3-Bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol, 212 mg)[3], the desired aryl boronic acid (1.2 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

    • Expert Insight: Argon flushing is mandatory to prevent oxygen-mediated oxidation of the active Pd(0) species. K₂CO₃ is selected over stronger bases (like KOtBu) to prevent degradation of the nitrogen-rich heterocyclic core.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Self-Validation Checkpoint: The solid mixture should exhibit a distinct reddish-orange hue, confirming the integrity of the Pd(II) precatalyst.

  • Solvent Introduction: Inject a rigorously degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL).

    • Expert Insight: The biphasic nature of the solvent ensures simultaneous solubilization of the hydrophobic bromide and the hydrophilic boronate complex, facilitating efficient transmetalation.

  • Thermal Activation: Seal the tube and heat to 90 °C for 4–6 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (m/z ~212/214) is entirely consumed, replaced by the target product mass[2].

  • Work-up and Isolation: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (20 mL). Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of DCM to 5% MeOH in DCM).

Applications in Drug Discovery: Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is highly prized in the development of kinase inhibitors due to its ability to mimic the purine ring of ATP, allowing for competitive binding within the ATP-binding pocket of target kinases[1].

A prominent application is the development of inhibitors targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) , a critical enzyme for malaria parasite survival[2].

Mechanistic Insight: Derivatives synthesized from 3-Bromo-6-methylimidazo[1,2-b]pyridazine have been structurally optimized to engage with the hinge region of PfCDPK1. By modifying the C3 position with various heteroaryl groups (e.g., fluoropyridyl variants), researchers have achieved exceptional potency, with EC₅₀ values against the parasite dropping as low as 12 nM[2]. The core nitrogen atoms act as crucial hydrogen bond acceptors, anchoring the molecule within the kinase active site.

BioPathway Target PfCDPK1 Enzyme Signaling Parasite Motor Complex Target->Signaling Phosphorylation Inhibitor Imidazopyridazine Inhibitor ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding Inhibitor->Signaling Pathway Blockade ATP->Target Component of Outcome Inhibition of Malaria Parasite Egress Signaling->Outcome Prevents

Mechanism of action for imidazo[1,2-b]pyridazine derivatives inhibiting PfCDPK1.

Conclusion

3-Bromo-6-methylimidazo[1,2-b]pyridazine is far more than a simple chemical building block; it is a highly engineered scaffold designed for precision in medicinal chemistry. By understanding the causal relationships between its structural features and its reactivity, researchers can effectively harness this compound to construct complex, biologically active architectures targeting resistant pathogens and complex disease pathways[1][2].

References

  • [2] Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) | Source: acs.org (Journal of Medicinal Chemistry) | URL: [Link]

Sources

Exploratory

Advanced Material Safety & Technical Handling Guide: 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Executive Summary In modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile bioisostere for purines and quinolines, offering unique hydrogen-bonding profiles and tunable lipophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a highly versatile bioisostere for purines and quinolines, offering unique hydrogen-bonding profiles and tunable lipophilicity. Specifically, 3-Bromo-6-methylimidazo[1,2-b]pyridazine serves as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including inhibitors targeting Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) and multidrug-resistant tuberculosis1[1].

This whitepaper transcends a standard Material Safety Data Sheet (SDS). It provides researchers and process chemists with an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its hazard profile, and self-validating protocols for its safe and effective utilization in late-stage functionalization.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physical properties of 3-Bromo-6-methylimidazo[1,2-b]pyridazine is essential for predicting its behavior in both biological assays and synthetic workflows. The presence of the bromine atom at the C3 position introduces significant polarizability, while the C6 methyl group provides steric bulk that modulates the compound's overall solubility2[2].

PropertySpecification / Value
Chemical Name 3-Bromo-6-methylimidazo[1,2-b]pyridazine
CAS Registry Number 1369326-08-8
Molecular Formula C₇H₆BrN₃
Molecular Weight 212.05 g/mol
Structural Features Fused bicyclic imidazo-pyridazine core; C3-Bromo; C6-Methyl
Appearance Pale yellow to off-white solid powder
Isotopic Signature (MS) Distinctive 1:1 doublet at m/z 212.0 / 214.0 [M+H]⁺

Hazard Identification & Mechanistic Toxicology

Standard SDS documentation lists hazard codes without explaining the underlying chemical biology. As a reactive electrophile, the safety profile of this compound is directly tied to its synthetic utility 3[3].

GHS Hazard CodeDescriptionMechanistic Causality (Why it happens)
H302 Harmful if swallowedNitrogen-rich heterocycles can non-specifically intercalate or bind off-target metalloenzymes in the gastrointestinal tract and liver, disrupting normal cellular respiration.
H315 / H319 Causes skin/eye irritationThe electron-deficient heteroaromatic ring, activated by the C3 bromine, can undergo mild Nucleophilic Aromatic Substitution (S_NAr) with nucleophilic residues (e.g., cysteine, lysine) present in mucosal and dermal proteins.
H335 May cause respiratory irritationFine particulate dust can deposit in the alveoli. The localized electrophilic stress triggers an inflammatory cytokine cascade in respiratory epithelial cells.
Safety Protocols & Spill Response Workflow

To mitigate these risks, handling must be conducted under high-velocity local exhaust ventilation (fume hood). Below is the validated workflow for containment and neutralization in the event of a powder spill.

G S1 Identify Spill (Solid Powder) S2 Don PPE (N95/P100, Nitrile Gloves) S1->S2 S3 Containment (Avoid Dust Generation) S2->S3 S4 Neutralization (Wipe with 10% Bleach/EtOH) S3->S4 S5 Waste Disposal (Biohazard/Chem Bin) S4->S5

Step-by-step SDS spill response and decontamination workflow.

Synthetic Utility & Late-Stage Functionalization

The strategic placement of the bromine atom at the C3 position of the imidazo[1,2-b]pyridazine core makes it an ideal candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations). The electron-withdrawing nature of the fused pyridazine system lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond 1[1].

This reactivity is frequently exploited to append various aryl, heteroaryl, or amine substituents, generating vast libraries of compounds for Structure-Activity Relationship (SAR) studies against targets like PfCDPK1 1[1].

G A 3-Bromo-6-methylimidazo [1,2-b]pyridazine C Oxidative Addition (C-Br Bond Cleavage) A->C B Pd Catalyst & Ligand (e.g., Pd(OAc)2, CyPF-tBu) B->C D Transmetalation (Boronic Acid/Amine) C->D E Reductive Elimination D->E F Functionalized API Building Block E->F

Pd-catalyzed cross-coupling cycle for imidazo[1,2-b]pyridazines.

Self-Validating Experimental Protocol: Palladium-Catalyzed Amination

To ensure scientific integrity and reproducibility, the following protocol for the functionalization of 3-Bromo-6-methylimidazo[1,2-b]pyridazine is designed as a self-validating system . Each phase includes analytical checkpoints to confirm success before proceeding.

Materials Required:
  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd(OAc)₂ (0.1 equiv) and CyPF-tBu ligand (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (4.0 equiv)

  • Anhydrous Dioxane

Step-by-Step Methodology:

Phase 1: Preparation & Baseline Validation

  • LC-MS Verification: Dissolve an analytical sample of the starting material in LC-MS grade Methanol. Run a rapid gradient to confirm the presence of the characteristic isotopic doublet at m/z 212.0 / 214.0. Causality: This ensures the starting material has not degraded via hydrolysis or debromination.

  • Inert Atmosphere Setup: In a flame-dried Schlenk tube, combine the bromide, amine, NaOtBu, Pd(OAc)₂, and ligand. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen rapidly deactivates the Pd(0) active species, halting the catalytic cycle.

Phase 2: Reaction Execution 3. Solvent Addition: Inject anhydrous dioxane (degassed) via syringe. 4. Thermal Activation: Heat the reaction mixture to 80 °C for 18–40 hours under vigorous stirring. 5. In-Process Monitoring (TLC): After 4 hours, pull a 10 µL aliquot, quench in EtOAc/H₂O, and spot the organic layer on a silica TLC plate (eluent: 5% MeOH in DCM). Validation Check: Observe the disappearance of the starting material spot (UV active at 254 nm) and the emergence of a new, more polar product spot.

Phase 3: Quenching & Isolation 6. Termination: Cool the mixture to room temperature. Add 4 M HCl in dioxane (1 mL) and stir for 2 hours to break down palladium complexes and protonate the product. 7. Purification: Concentrate the mixture to dryness under reduced pressure. Purify via preparative HPLC. 8. Final Validation: Submit the purified solid for ¹H NMR and HRMS. The complete disappearance of the m/z 212/214 doublet and the appearance of the target mass validates the successful C-N bond formation.

References

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry - ACS Publications.
  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine Synthesis and Reactivity. Smolecule.
  • 1369326-08-8 3-Bromo-6-methylimidazo[1,2-b]pyridazine CAS and Chemical Data. Globlechemicals.

Sources

Foundational

Molecular weight and exact mass of 3-Bromo-6-methylimidazo[1,2-b]pyridazine

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Bromo-6-methylimidazo[1,2-b]pyridazine Authored by a Senior Application Scientist This guide provides a detailed examination of 3-Bromo-6-methylimid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Authored by a Senior Application Scientist

This guide provides a detailed examination of 3-Bromo-6-methylimidazo[1,2-b]pyridazine, a heterocyclic compound of increasing interest in medicinal chemistry. For researchers and drug development professionals, precise knowledge of a compound's physicochemical properties is foundational. This document will dissect the critical concepts of molecular weight and exact mass for this specific molecule, outline the principles of their experimental determination, and provide actionable protocols for verification.

Introduction to 3-Bromo-6-methylimidazo[1,2-b]pyridazine

3-Bromo-6-methylimidazo[1,2-b]pyridazine is a fused bicyclic heterocyclic compound. Its structure, featuring an imidazole ring fused to a pyridazine ring with bromine and methyl substitutions, places it within a class of molecules investigated for significant biological activities.[1] Structural analogs in the imidazo[1,2-b]pyridazine family have shown promise, particularly as kinase inhibitors and for their potential in developing new therapeutics.[1][2][3] Given its potential as a lead compound or a molecular scaffold in drug discovery, an unambiguous characterization of its fundamental properties is paramount.[1]

Core Physicochemical Properties

The identity of a chemical compound begins with its molecular formula and derived masses. Below is a summary of the key identifiers for 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

PropertyValueSource
IUPAC Name 3-bromo-6-methylimidazo[1,2-b]pyridazine[1]
CAS Number 1369326-08-8[1]
Molecular Formula C₇H₆BrN₃[1]
Molecular Weight 212.05 g/mol [1]
Exact (Monoisotopic) Mass 210.9745 DaCalculated

Scientific Cornerstone: Molecular Weight vs. Exact Mass

A common point of confusion, yet a critical distinction in analytical chemistry, is the difference between molecular weight and exact mass. Understanding this causality is essential for interpreting analytical data correctly, especially from mass spectrometry.

  • Molecular Weight (or Average Mass): This value is calculated using the weighted average of the natural abundance of all stable isotopes for each element in the formula. For example, the atomic weight of Carbon (12.011 amu) accounts for both ¹²C (~98.9%) and ¹³C (~1.1%). This is the value used for stoichiometric calculations in bulk chemistry (e.g., preparing a solution of a specific molarity).

  • Exact Mass (or Monoisotopic Mass): This value is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, and in this case, ⁷⁹Br). High-resolution mass spectrometers are sensitive enough to resolve these individual isotopic peaks. This value is crucial for confirming the elemental composition of a molecule.

The presence of bromine in 3-Bromo-6-methylimidazo[1,2-b]pyridazine makes this distinction particularly relevant. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern in a mass spectrum, which is a powerful diagnostic tool.

G cluster_MW Molecular Weight Calculation cluster_EM Exact Mass Calculation MW_C C: 12.011 MW_H H: 1.008 MW_Br Br: 79.904 MW_N N: 14.007 MW_Result = 212.05 g/mol EM_C ¹²C: 12.00000 EM_H ¹H: 1.00783 EM_Br ⁷⁹Br: 78.91834 EM_N ¹⁴N: 14.00307 EM_Result = 210.97452 Da Title Conceptual Difference: Molecular Weight vs. Exact Mass

Caption: Experimental workflow for HRMS-based exact mass determination.

Conclusion

The molecular weight of 3-Bromo-6-methylimidazo[1,2-b]pyridazine is 212.05 g/mol , a value essential for bulk chemical handling and reaction stoichiometry. However, for structural confirmation and analytical verification, the monoisotopic exact mass of its most abundant isotopologue (containing ⁷⁹Br) at 210.9745 Da is the critical parameter. This value, and its corresponding protonated form, is precisely measured using high-resolution mass spectrometry. The characteristic isotopic signature of bromine provides an internal, self-validating confirmation of the compound's elemental composition, underpinning the trustworthiness of the identification. This guide provides the theoretical basis and a practical framework for researchers to confidently characterize this and similar molecules.

References

  • Smolecule. (2023, August 15). 3-Bromo-6-methylimidazo[1,2-b]pyridazine.
  • ChemScene. 3-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine.
  • ScienceDirect. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds.
  • RSC Publishing. (2017, January 19). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase.
  • Guidechem. 3-bromo-6-[(1-methyl-3-piperidinyl)oxy]imidazo[1,2-b]pyridazine.
  • PubMed. (2016, September 20). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
  • PubMed. The detection and identification of unknown halogenated compounds in environmental samples.
  • ResearchGate. Mass spectrometry of halogen-containing organic compounds.
  • Google Patents. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • PubChem. 3-Bromoimidazo(1,2-b)pyridazine.
  • Sigma-Aldrich. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine AldrichCPR.
  • ResearchGate. (2023, November 28). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines.
  • PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine.
  • Santa Cruz Biotechnology. 3-Bromo-6-chloro-imidazo[1,2-b]pyridazine.
  • PMC. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
  • PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques.
  • BLDpharm. 1369326-08-8|3-Bromo-6-methylimidazo[1,2-b]pyridazine.
  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines.
  • Sigma-Aldrich. 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Sources

Exploratory

The Electronic Architecture of the 3-Bromo-6-methylimidazo[1,2-b]pyridazine Scaffold: A Technical Guide

Abstract The 3-Bromo-6-methylimidazo[1,2-b]pyridazine (BMIP) scaffold is a highly versatile, fused bicyclic heterocyclic compound. Characterized by a unique push-pull electronic system, it serves as a fundamental buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 3-Bromo-6-methylimidazo[1,2-b]pyridazine (BMIP) scaffold is a highly versatile, fused bicyclic heterocyclic compound. Characterized by a unique push-pull electronic system, it serves as a fundamental building block in both advanced optoelectronics and targeted drug discovery[1]. This technical guide explores the causality between the scaffold's intrinsic electronic properties, its regioselective reactivity, and its deployment in high-performance applications.

Structural & Electronic Profiling

The imidazo[1,2-b]pyridazine core is defined by the fusion of a π -excessive imidazole ring with a π -deficient pyridazine ring. This structural dichotomy creates an inherent intramolecular dipole moment, facilitating unique charge-transfer characteristics[2].

  • C-3 Bromine: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering π -donation (+M). This polarization weakens the C-Br bond, making it highly susceptible to oxidative addition by transition metals during cross-coupling[1].

  • C-6 Methyl: The methyl group provides weak electron donation via hyperconjugation (+I). This subtly raises the Highest Occupied Molecular Orbital (HOMO) and provides steric shielding, which dictates the regioselectivity of incoming nucleophiles.

Density Functional Theory (DFT) studies confirm that the imidazo[1,2-b]pyridazine scaffold exhibits a non-planar configuration in complex derivatives, with highly tunable Frontier Molecular Orbitals (FMOs) and significant hyperpolarizability[3].

Reactivity BMIP 3-Bromo-6-methylimidazo [1,2-b]pyridazine Bromine C-3 Bromine (Inductive Withdrawal) BMIP->Bromine Methyl C-6 Methyl (Hyperconjugation) BMIP->Methyl Core Imidazo[1,2-b]pyridazine Core (Electron-Transporting) BMIP->Core Pd-Catalyzed Cross-Coupling\n(Suzuki/Heck) Pd-Catalyzed Cross-Coupling (Suzuki/Heck) Bromine->Pd-Catalyzed Cross-Coupling\n(Suzuki/Heck) Modulates LUMO Level\n(Steric/Electronic Tuning) Modulates LUMO Level (Steric/Electronic Tuning) Methyl->Modulates LUMO Level\n(Steric/Electronic Tuning) High Electron Affinity\n(OLED Host Material) High Electron Affinity (OLED Host Material) Core->High Electron Affinity\n(OLED Host Material)

Logical relationship between BMIP structural features and functional reactivity.

Optoelectronic Applications: The Electron-Transporting Core

Because of the electron-deficient nature of the pyridazine moiety, the imidazo[1,2-b]pyridazine core possesses a high electron affinity. Recent advancements have successfully utilized this scaffold as a first-rate electron-transporting (n-type) unit in bipolar host materials for red-phosphorescent organic light-emitting diodes (PhOLEDs)[4].

The deep Lowest Unoccupied Molecular Orbital (LUMO) facilitates efficient electron injection from the cathode, while the structural rigidity of the fused ring ensures high thermal stability. This effectively minimizes efficiency roll-off during continuous device operation, allowing external quantum efficiencies (EQE) exceeding 25%[4].

Medicinal Chemistry: A Privileged Kinase Scaffold

In rational drug design, the imidazo[1,2-b]pyridazine skeleton is recognized as a "privileged scaffold" due to its bioisosteric resemblance to the purine nucleus of ATP[2][3]. This structural mimicry allows BMIP derivatives to anchor deeply within the highly conserved hinge region of various kinases (e.g., VEGFR2, BCR-ABL).

The C-3 bromine serves as a critical synthetic vector. Through cross-coupling, bulky hydrophobic groups can be attached to occupy the DFG-out allosteric pockets—a strategy famously employed in the development of the pan-kinase inhibitor Ponatinib[3]. Furthermore, derivatives synthesized from the BMIP scaffold have shown potent activity against multidrug-resistant tuberculosis and Plasmodium falciparum[1][5].

Kinase_Pathway BMIP_Drug BMIP-derived Inhibitor ATP ATP Binding Pocket BMIP_Drug->ATP Competitive Binding Kinase Target Kinase (e.g., VEGFR2 / BCR-ABL) Signaling Downstream Signaling (Proliferation) Kinase->Signaling Inhibition ATP->Kinase Blocked Apoptosis Cell Cycle Arrest / Apoptosis Signaling->Apoptosis Shift in Cellular Fate

Mechanism of action for BMIP-derived kinase inhibitors blocking downstream proliferation.

Experimental Methodologies & Self-Validating Protocols

To harness the BMIP scaffold, researchers must accurately characterize its electronic properties and execute regioselective functionalization. The following protocols are designed with built-in causality and self-validation mechanisms to ensure scientific integrity.

Protocol A: Electrochemical Determination of Frontier Molecular Orbitals

Causality: While UV-Vis spectroscopy provides the optical bandgap, it cannot determine absolute energy levels relative to vacuum. Cyclic Voltammetry (CV) is required to measure the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials, which directly correlate to HOMO and LUMO energies. Self-Validation: This protocol mandates the use of Ferrocene/Ferrocenium ( Fc/Fc+ ) as an internal standard. If the Fc/Fc+ redox couple does not appear at the theoretical ~0.40 V vs. SCE, the reference electrode is drifting, and the data is automatically invalidated.

Step-by-Step Method:

  • Preparation: Dissolve 1.0 mM of BMIP in anhydrous dichloromethane (DCM) containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Degassing: Purge the solution with high-purity N2​ for 10 minutes to remove dissolved oxygen, which would otherwise produce a parasitic reduction peak.

  • Calibration: Add 1.0 mM of Ferrocene to the electrochemical cell.

  • Execution: Sweep the potential from -2.0 V to +2.0 V at a scan rate of 50 mV/s using a glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Analysis: Calculate HOMO/LUMO using the empirical equations:

    • EHOMO​=−[e(Eoxonset​−EFc/Fc+​)+4.8]eV

    • ELUMO​=−[e(Eredonset​−EFc/Fc+​)+4.8]eV

CV_Workflow Prep Prepare 1mM BMIP in 0.1M TBAPF6/DCM Degas Degas with N2 (10 mins) Prep->Degas Scan Run CV Scan (50 mV/s) Degas->Scan Analyze Extract E_ox & E_red Calculate HOMO/LUMO Scan->Analyze

Step-by-step cyclic voltammetry workflow for HOMO/LUMO determination.

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-3

Causality: The C-3 position is selectively functionalized over the C-6 methyl group due to the highly polarized and weaker C-Br bond, which undergoes rapid oxidative addition with Pd(0)[5]. Self-Validation: Reaction progress is monitored via LC-MS. The disappearance of the isotopic doublet characteristic of bromine ( M and M+2 peaks of equal intensity) confirms complete consumption of the BMIP starting material.

Step-by-Step Method:

  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of BMIP, 1.2 eq of the desired arylboronic acid, and 3.0 eq of K2​CO3​ .

  • Catalyst Addition: Add 5 mol% of Pd(dppf)Cl2​ . The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the final reductive elimination step.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Subject the flask to three freeze-pump-thaw cycles to ensure strict anaerobicity.

  • Heating: Stir at 90°C for 12 hours under an inert atmosphere.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Optoelectronic Properties of Imidazo[1,2-b]pyridazine Core

PropertyValue RangeAnalytical Method
HOMO Energy -5.60 to -5.85 eVCyclic Voltammetry (CV)
LUMO Energy -2.40 to -2.75 eVCyclic Voltammetry (CV)
Optical Bandgap ( Eg​ ) 2.90 - 3.20 eVUV-Vis Spectroscopy
Dipole Moment ( μ ) 4.5 - 5.2 DebyeDFT (B3LYP/6-31G*)

Table 2: Cross-Coupling Reactivity at C-3 Position

Reaction TypeReagents / CatalystTarget SubstitutionTypical Yield
Suzuki-Miyaura Aryl-B(OH)2, Pd(dppf)Cl2C-3 Arylation75 - 90%
Heck Reaction Acrylates, Pd(OAc)2, P(o-tol)3C-3 Alkenylation65 - 85%
Buchwald-Hartwig Primary Amines, Pd2(dba)3C-3 Amination60 - 80%

References

  • Source: smolecule.
  • Source: dntb.gov.ua (European Journal of Medicinal Chemistry)
  • Source: nih.gov (PMC)
  • Source: acs.org (ACS Applied Materials & Interfaces)
  • Title: Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)

Sources

Foundational

Toxicity and safe handling guidelines for 3-Bromo-6-methylimidazo[1,2-b]pyridazine

An In-depth Technical Guide to the Toxicity and Safe Handling of 3-Bromo-6-methylimidazo[1,2-b]pyridazine For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed examinatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of 3-Bromo-6-methylimidazo[1,2-b]pyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the potential toxicity and safe handling procedures for 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Due to the limited availability of specific toxicological data for this compound, this document establishes a safety framework based on data from structurally analogous imidazo[1,2-b]pyridazine derivatives. The core focus is on providing a comprehensive understanding of the potential hazards and outlining robust protocols for risk mitigation in a research and development setting. This guide is intended to empower researchers to handle this compound with a high degree of safety and scientific integrity.

Introduction and Chemical Profile

3-Bromo-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound of interest in medicinal chemistry, largely due to its structural similarities to biologically active molecules.[1] Its fused imidazole and pyridazine ring system, functionalized with bromine and methyl groups, makes it a valuable scaffold for the development of novel therapeutic agents, including potential antibiotics targeting resistant bacterial strains.[1]

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₇H₆BrN₃[2]
Molecular Weight 212.05 g/mol [2]
CAS Number 1369326-08-8[2]
Appearance Solid (inferred)
Storage Conditions Sealed in a dry environment, 2-8°C[2]

Inferred Toxicological Profile and Hazard Identification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding the potential hazards of these analogous compounds.

Table 2: GHS Hazard Classification for Structurally Similar Imidazo[1,2-b]pyridazines

Hazard ClassGHS ClassificationHazard StatementCompounds with this ClassificationSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation3-bromoimidazo[1,2-b]pyridazine, 3-bromo-6-chloroimidazo[1,2-b]pyridazine[3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation3-bromoimidazo[1,2-b]pyridazine, 3-bromo-6-chloroimidazo[1,2-b]pyridazine[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation3-bromoimidazo[1,2-b]pyridazine, 3-bromo-6-chloroimidazo[1,2-b]pyridazine[3][4]

Based on this data, it is prudent to assume that 3-Bromo-6-methylimidazo[1,2-b]pyridazine exhibits similar hazardous properties.

Primary Routes of Exposure and Potential Health Effects
  • Inhalation: May cause respiratory tract irritation.[3][4]

  • Skin Contact: Causes skin irritation.[3][4]

  • Eye Contact: Causes serious eye irritation.[3][4]

  • Ingestion: While specific data is unavailable, ingestion should be avoided.

Chronic toxicity data is not available. As a precautionary measure, repeated or prolonged exposure should be minimized.

Risk Assessment and Mitigation: A Hierarchical Approach

A systematic approach to risk management is essential when handling 3-Bromo-6-methylimidazo[1,2-b]pyridazine. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for 3-Bromo-6-methylimidazo[1,2-b]pyridazine Elimination Elimination (Not Feasible for Research) Substitution Substitution (Consider less hazardous alternatives if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, safety glasses, lab coat) Administrative->PPE Least Effective Emergency_Response_Workflow cluster_1 Emergency Response Workflow start Exposure Event route Identify Route of Exposure start->route inhalation Inhalation: - Move to fresh air. - Seek immediate medical attention. route->inhalation Inhalation skin Skin Contact: - Remove contaminated clothing. - Wash affected area with soap and water for at least 15 minutes. route->skin Skin eye Eye Contact: - Immediately flush with water for at least 15 minutes, lifting eyelids. - Seek immediate medical attention. route->eye Eye ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. route->ingestion Ingestion end Follow-up Medical Evaluation inhalation->end skin->end eye->end ingestion->end

Caption: Decision-making workflow for emergency response to exposure.

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Carefully sweep or scoop up the solid material, avoiding dust generation.

    • Place the material in a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert personnel in adjacent areas.

    • Contact the institution's emergency response team.

    • Prevent entry to the affected area.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]* Keep away from incompatible materials such as strong oxidizing agents.

  • The recommended storage temperature is between 2-8°C. [2]

Waste Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in general waste.

  • Contaminated materials (e.g., gloves, weighing paper) should be treated as hazardous waste.

Conclusion

While 3-Bromo-6-methylimidazo[1,2-b]pyridazine is a compound of significant interest for drug discovery, the lack of specific toxicological data necessitates a cautious and well-informed approach to its handling. By leveraging the known hazards of structurally similar compounds and implementing the robust safety protocols outlined in this guide, researchers can mitigate the risks and ensure a safe working environment. A culture of safety, grounded in a thorough understanding of potential hazards and a commitment to best practices, is paramount when working with novel chemical entities.

References

  • PubChem. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine. [Link]

  • PubChem. 3-Bromoimidazo(1,2-b)pyridazine. [Link]

  • NextSDS. IMidazo[1,2-b]pyridazine, 3-broMo-6-Methyl- — Chemical Substance Information. [Link]

  • NextSDS. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine — Chemical Substance Information. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Route for 3-Bromo-6-methylimidazo[1,2-b]pyridazine: A Comprehensive Protocol

Executive Summary 3-Bromo-6-methylimidazo[1,2-b]pyridazine is a highly versatile bicyclic heterocyclic building block frequently utilized in medicinal chemistry for the development of kinase inhibitors, antimalarial agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-6-methylimidazo[1,2-b]pyridazine is a highly versatile bicyclic heterocyclic building block frequently utilized in medicinal chemistry for the development of kinase inhibitors, antimalarial agents, and novel antibiotics[1]. This application note details a robust, two-step synthetic protocol to obtain this scaffold. The route leverages a Tschitschibabin-type condensation followed by a regioselective electrophilic aromatic bromination, designed with built-in analytical checkpoints to ensure a self-validating workflow.

Mechanistic Overview & Rationale

The imidazo[1,2-b]pyridazine core is constructed via the condensation of 3-amino-6-methylpyridazine with an α-haloaldehyde (chloroacetaldehyde)[2]. The ring nitrogen (N2) of the pyridazine is the most nucleophilic site, initiating an SN2 attack on the α-carbon of chloroacetaldehyde. Subsequent intramolecular condensation of the exocyclic amine with the aldehyde carbonyl forms the fused imidazole ring[2].

Following cyclization, the C3 position of the newly formed imidazo[1,2-b]pyridazine system is highly electron-rich. This allows for rapid, regioselective electrophilic bromination using N-bromosuccinimide (NBS) under mild conditions, avoiding the need for harsh reagents like elemental bromine[3][4].

Synthesis Workflow

SynthesisWorkflow Node1 3-Amino-6-methylpyridazine + Chloroacetaldehyde Node2 6-Methylimidazo[1,2-b]pyridazine (Intermediate) Node1->Node2 Step 1: Condensation Butan-1-ol, Reflux, 4h Node3 3-Bromo-6-methylimidazo[1,2-b]pyridazine (Target) Node2->Node3 Step 2: Bromination NBS, CH3CN, RT, 2h

Two-step synthesis workflow for 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

Protocol: Step 1 - Condensation to 6-Methylimidazo[1,2-b]pyridazine

Expertise & Causality: Butan-1-ol is selected as the solvent because its boiling point (~117 °C) provides the optimal thermal energy required to drive the dehydration step of the cyclization without causing thermal degradation of the starting materials[5]. The use of aqueous chloroacetaldehyde is preferred over bromoacetaldehyde diethyl acetal as it avoids a separate acetal deprotection step, streamlining the workflow[5].

Materials Table
ReagentMW ( g/mol )EquivalentsAmount
3-Amino-6-methylpyridazine109.131.05.0 g (45.8 mmol)
Chloroacetaldehyde (50% in H₂O)78.501.16.4 mL (50.4 mmol)
Butan-1-ol74.12Solvent10 mL
Step-by-Step Procedure
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-amino-6-methylpyridazine (5.0 g, 45.8 mmol) in butan-1-ol (10 mL) at room temperature[5].

  • Addition: Slowly add 50% aqueous chloroacetaldehyde (6.4 mL, 50.4 mmol) to the stirring solution[5]. Caution: Chloroacetaldehyde is highly toxic and corrosive; perform this step in a well-ventilated fume hood.

  • Cyclization: Heat the reaction mixture to reflux (approx. 115–120 °C external bath temperature) and maintain for 4 hours[5].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in CH₂Cl₂). The reaction is deemed complete when the starting material peak disappears and the product mass ([M+H]⁺ = 134.1) becomes the dominant signal.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove butan-1-ol and water[5].

  • Purification: Purify the crude dark residue via flash column chromatography on silica gel, using a gradient of 0–10% Methanol in Dichloromethane[5].

  • Isolation: Pool the product-containing fractions and evaporate to yield 6-methylimidazo[1,2-b]pyridazine as a solid.

Protocol: Step 2 - Regioselective Bromination

Expertise & Causality: NBS is utilized as the brominating agent because it provides a controlled, low steady-state concentration of electrophilic bromine, minimizing over-bromination or degradation[4]. Acetonitrile is chosen as the solvent due to its polar aprotic nature, which stabilizes the polar transition state of the electrophilic aromatic substitution, ensuring rapid reaction kinetics at room temperature[6].

Materials Table
ReagentMW ( g/mol )EquivalentsAmount
6-Methylimidazo[1,2-b]pyridazine133.151.01.33 g (10.0 mmol)
N-Bromosuccinimide (NBS)177.981.11.96 g (11.0 mmol)
Acetonitrile (Dry)41.05Solvent20 mL
Step-by-Step Procedure
  • Preparation: In a 50 mL round-bottom flask, dissolve 6-methylimidazo[1,2-b]pyridazine (1.33 g, 10.0 mmol) in dry acetonitrile (20 mL)[6].

  • Electrophilic Addition: Add N-bromosuccinimide (1.96 g, 11.0 mmol) portion-wise over 5 minutes to the stirring solution at room temperature[6].

  • Reaction: Stir the reaction mixture at room temperature for 1 to 2 hours[6].

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the intermediate ([M+H]⁺ = 134.1) is fully consumed, replaced by the brominated product showing a characteristic 1:1 isotopic doublet at [M+H]⁺ = 212.0 and 214.0.

  • Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure to remove acetonitrile[6].

  • Extraction: Dissolve the resulting residue in Dichloromethane (100 mL) and transfer to a separatory funnel[6].

  • Washing: Wash the organic layer with distilled water (2 × 30 mL) to remove succinimide byproducts[6].

  • Final Isolation: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford 3-Bromo-6-methylimidazo[1,2-b]pyridazine[6]. (Note: Further purification via recrystallization or silica gel chromatography can be performed if ultra-high purity is required).

Quantitative Data Summary

ParameterStep 1: CondensationStep 2: Bromination
Target Intermediate/Product 6-Methylimidazo[1,2-b]pyridazine3-Bromo-6-methylimidazo[1,2-b]pyridazine
Reaction Temperature Reflux (~117 °C)Room Temperature (20–25 °C)
Reaction Time 4 Hours1 - 2 Hours
Expected Yield 65 - 75%> 90% (Quantitative)
IPC Mass Target ([M+H]⁺) 134.1 m/z212.0 / 214.0 m/z

References

  • Smolecule - 3-Bromo-6-methylimidazo[1,2-b]pyridazine - Smolecule
  • Journal of Medicinal Chemistry (ACS Publications) - Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
  • PMC (National Institutes of Health) - Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques
  • PMC (National Institutes of Health) - Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors.
  • ResearchGate - NBS mediated protocol for the synthesis of N-bridged fused heterocycles in w

Sources

Application

Application Note: Functionalization of 3-Bromo-6-methylimidazo[1,2-b]pyridazine via Suzuki-Miyaura Cross-Coupling

Executive Summary 3-Bromo-6-methylimidazo[1,2-b]pyridazine is a privileged, electron-deficient bicyclic heterocyclic scaffold widely leveraged in modern medicinal chemistry. Featuring a fused imidazole and pyridazine rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-6-methylimidazo[1,2-b]pyridazine is a privileged, electron-deficient bicyclic heterocyclic scaffold widely leveraged in modern medicinal chemistry. Featuring a fused imidazole and pyridazine ring system, it serves as a highly effective purine isostere, making it an ideal core for ATP-competitive kinase inhibitors[1]. The C-3 bromine atom provides a highly reactive electrophilic handle for palladium-catalyzed2[2].

This application note provides a comprehensive, field-validated guide to performing Suzuki-Miyaura cross-coupling (SMC) on this scaffold. By detailing the mechanistic causality behind catalyst selection, solvent biphasic dynamics, and downstream biological applications—such as the 3[3]—this guide equips researchers with the authoritative protocols needed for late-stage lead diversification.

Mechanistic Rationale & Reaction Dynamics

The Suzuki-Miyaura coupling of 3-bromo-6-methylimidazo[1,2-b]pyridazine involves three fundamental catalytic steps, each requiring specific chemical environments to prevent catalytic stalling:

  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond. Because the imidazo[1,2-b]pyridazine core is electron-deficient, this step is highly favored and rapid. However, the basic nitrogen atoms on the heterocycle can coordinate with the palladium center, potentially poisoning the catalyst. Utilizing bulky, electron-rich phosphine ligands (e.g., bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)) prevents this off-target coordination[3].

  • Transmetalation: This is typically the rate-limiting step. Boronic acids/esters are weakly nucleophilic. The addition of an aqueous inorganic base (like Na₂CO₃ or Cs₂CO₃) is mandatory to form a negatively charged, highly nucleophilic boronate complex, which readily transfers its organic group to the Pd(II) center[4].

  • Reductive Elimination: The newly formed C-C bond is expelled, releasing the functionalized imidazo[1,2-b]pyridazine and regenerating the Pd(0) catalyst.

Pathway cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Biological Application: PfCDPK1 Inhibition OxAdd Oxidative Addition (Pd(0) to Pd(II)) TransMet Transmetalation (Boronate Complex) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Inhibitor Imidazo[1,2-b]pyridazine Derivative RedElim->Inhibitor Yields Active Scaffold PfCDPK1 PfCDPK1 Enzyme (P. falciparum) Inhibitor->PfCDPK1 Binds ATP Pocket Parasite Parasite Motor Complex Inhibition PfCDPK1->Parasite Blocks Invasion

Caption: Catalytic cycle and downstream PfCDPK1 antimalarial inhibition pathway.

Quantitative Data: Optimization of Reaction Parameters

Selecting the correct catalyst and base combination is critical for maximizing yields. The table below synthesizes field-proven conditions for coupling various boronic species to the imidazo[1,2-b]pyridazine core.

Catalyst SystemBaseSolvent SystemThermal ConditionsYield (%)Ref
bis(di-t-Bu(4-NMe₂-Ph)P)PdCl₂2M Na₂CO₃ (aq)1,4-DioxaneConventional, 80 °C, 6 h82 - 85%[3]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / EtOHMicrowave, 140 °C, 15 min69 - 78%[5]
Pd(dppf)Cl₂Cs₂CO₃EtOH / H₂OMicrowave, 120 °C, 20 min28 - 61%[4]

Insight: While 5 provides rapid library generation[5], conventional heating with highly active, sterically demanding phosphine ligands (Row 1) yields the highest conversion rates for complex, sterically hindered pyrimidine-amines[3].

Experimental Protocol: Synthesis of 5-(6-methylimidazo[1,2-b]pyridazin-3-yl)pyrimidin-2-amine

Validated Scale: 9.43 mmol Objective: To execute a high-yielding, self-validating Suzuki coupling utilizing a biphasic solvent system.

Materials Required
  • Aryl Halide: 3-Bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv, 2.0 g, 9.43 mmol)

  • Boronic Ester: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (1.2 equiv, 2.5 g, 11.3 mmol)

  • Catalyst: bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (0.05 equiv, 332 mg, 0.47 mmol)

  • Base: 2 M Aqueous Sodium Carbonate (4.0 equiv, 18.8 mL, 37.7 mmol)

  • Solvent: 1,4-Dioxane (10 mL)

Step-by-Step Methodology & Causality

1. Reagent Assembly & Inert Atmosphere Preparation

  • Action: Charge a 100 mL Schlenk flask with the aryl bromide, boronic ester, and the palladium catalyst. Seal with a rubber septum and cycle with Argon/Vacuum three times.

  • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Ambient oxygen rapidly oxidizes Pd(0) into inactive peroxo complexes, leading to catalytic stalling and increased homocoupling byproducts.

2. Solvent Addition & Degassing

  • Action: Add 1,4-dioxane (10 mL) and 2 M Na₂CO₃ (18.8 mL) via syringe. Sparge the biphasic mixture with Argon for 15 minutes.

  • Causality: Dioxane provides excellent solubility for the organic substrates, while the aqueous phase dissolves the inorganic base. The biphasic system is crucial because the base must form a hydrophilic boronate complex with the boronic ester to activate it for the transmetalation step.

3. Thermal Activation

  • Action: Heat the reaction mixture to 80 °C under vigorous stirring (1000 rpm) for 6 hours.

  • Causality: Vigorous stirring maximizes the interfacial surface area between the aqueous and organic layers, overcoming the mass transfer limitations inherent in biphasic Suzuki couplings. 80 °C provides sufficient thermal energy to drive the reaction without thermally degrading the boronic ester via protodeboronation.

4. Self-Validation Checkpoint (In-Process)

  • Action: At 4 hours, sample the organic layer for LC-MS analysis.

  • Causality: The reaction is deemed progressing successfully when the isotopic doublet (m/z 212/214) of the starting 3-bromo-6-methylimidazo[1,2-b]pyridazine is consumed, replaced by the product mass (m/z 227 for the pyrimidine derivative). The precipitation of "palladium black" at the end of the 6 hours serves as a visual indicator that the catalytic cycle has terminated.

5. Workup & Extraction

  • Action: Cool to room temperature. Concentrate under reduced pressure to remove dioxane. Partition the aqueous residue with CH₂Cl₂ (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄.

  • Causality: Dioxane removal prevents severe emulsion formation during extraction. CH₂Cl₂ selectively extracts the cross-coupled product while leaving the sodium borate salts and excess base in the aqueous phase.

6. Chromatographic Purification

  • Action: Filter, concentrate, and purify via silica gel chromatography using a gradient of 2 M NH₃ in MeOH/EtOAc.

  • Causality: The basic modifier (NH₃) prevents the basic imidazo[1,2-b]pyridazine nitrogen atoms from streaking on the acidic silica gel, ensuring sharp elution bands and high purity.

Workflow A 1. Reagent Preparation (Aryl Halide + Boronic Ester) B 2. Catalyst & Base Addition (Pd-catalyst + Na2CO3) A->B C 3. Solvent Degassing (Argon Purge) B->C D 4. Thermal Heating (80°C, 6h) C->D E 5. Aqueous Workup (Extraction & Drying) D->E F 6. Purification (Chromatography) E->F

Caption: Workflow for Suzuki-Miyaura coupling of imidazo[1,2-b]pyridazines.

Downstream Applications & Impact

The successful functionalization of the C-3 position transforms the basic imidazo[1,2-b]pyridazine core into a potent pharmacological agent.

  • Antimalarial Agents: Coupling with 2-aminopyrimidines yields compounds with extraordinary affinity for the ATP-binding pocket of PfCDPK1, effectively blocking the motor complex of the Plasmodium falciparum parasite and preventing red blood cell invasion[3].

  • Oncology (Haspin Inhibitors): 4 generates selective Haspin kinase inhibitors, demonstrating potent anticancer biological evaluations[4].

  • Antibacterial Therapeutics: Structural relatives synthesized via these methods exhibit significant activity against multidrug-resistant and extensively drug-resistant tuberculosis strains[1].

References
  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine - Synthesis Methods . Smolecule. 1

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation . PMC - National Institutes of Health. 4

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions . MDPI. 5

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) . Journal of Medicinal Chemistry - ACS Publications. 3

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions . ResearchGate. 2

Sources

Method

Application Note: 3-Bromo-6-methylimidazo[1,2-b]pyridazine as a Core Scaffold in Kinase Inhibitor Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic functionalization, and biochemical validation. Introduction: The Privileged Nature of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, synthetic functionalization, and biochemical validation.

Introduction: The Privileged Nature of the Imidazo[1,2-b]pyridazine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a primary driver in oncology, inflammatory diseases, and neurodegeneration. However, developing highly selective kinase inhibitors remains a profound challenge due to the evolutionary conservation of the ATP-binding pocket across the human kinome.

In recent years, the imidazo[1,2-b]pyridazine heterocyclic system has emerged as a "privileged pharmacophore" in rational drug design [5]. Specifically, 3-bromo-6-methylimidazo[1,2-b]pyridazine serves as an optimal building block. The bromine atom at the C-3 position provides a highly reactive, versatile handle for palladium-catalyzed cross-coupling reactions, allowing rapid exploration of chemical space. Simultaneously, the methyl group at C-6 modulates the compound's lipophilicity and sterically engages with hydrophobic pockets within the kinase hinge region, establishing a baseline for high-affinity binding [5].

Mechanistic Insights: Atypical Hinge Binding

To understand why this specific building block is so valuable, one must examine the causality behind its biological activity. Traditional Type I kinase inhibitors mimic ATP by forming multiple hydrogen bonds with the kinase hinge region. However, structural analyses of imidazo[1,2-b]pyridazines in complex with targets like PIM1 kinase reveal a paradigm shift in binding mechanics.

PIM kinases possess an atypical hinge region characterized by a proline insertion, which restricts the formation of standard hydrogen bonds. Rather than forcing a classic ATP-mimetic interaction, imidazo[1,2-b]pyridazines interact predominantly with the NH2-terminal lobe (helix αC) [1]. This unusual binding mode allows the scaffold to act as an ATP-competitive inhibitor while bypassing the highly conserved hinge interactions that typically cause off-target toxicity. This mechanism explains why derivatives of this scaffold can achieve up to 100-fold selectivity for PIM1 over PIM2, and minimal cross-reactivity with the broader kinome [1].

G Stimulus Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Stimulus->Receptor KinaseTarget Target Kinase (e.g., PIM1, TAK1) Receptor->KinaseTarget Activation Downstream Downstream Effectors KinaseTarget->Downstream Phosphorylation CellSurvival Cell Survival & Proliferation Downstream->CellSurvival Gene Transcription Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->KinaseTarget ATP-competitive Inhibition

Fig 1. Inhibition of kinase-mediated survival pathways by imidazo[1,2-b]pyridazine derivatives.

Synthetic Strategy: Functionalizing the Building Block

The intrinsic value of 3-bromo-6-methylimidazo[1,2-b]pyridazine lies in its synthetic tractability. The C-3 position is primed for diversification to project functional groups deep into the kinase selectivity pocket.

Workflow Start 3-Bromo-6-methyl imidazo[1,2-b]pyridazine Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Boronic Acids Library Compound Library Generation Coupling->Library Diversification Screening In Vitro Kinase Screening Library->Screening High-Throughput Hit Hit Identification (IC50 < 100 nM) Screening->Hit Data Analysis

Fig 2. Workflow from 3-bromo-6-methylimidazo[1,2-b]pyridazine building block to hit discovery.

Protocol 1: General Suzuki-Miyaura Cross-Coupling at C-3

Expert Rationale: We select Pd(dppf)Cl2​ as the catalyst because its bidentate ligand (dppf) enforces a cis-geometry on the palladium center, which drastically accelerates the reductive elimination step—a critical requirement when dealing with sterically hindered heteroaryl substrates. Potassium carbonate ( K2​CO3​ ) in a dioxane/water mixture provides the optimal basicity to activate the boronic acid without promoting unwanted protodeboronation.

Step-by-Step Methodology:

  • Preparation: In a dried microwave-safe vial, combine 3-bromo-6-methylimidazo[1,2-b]pyridazine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add a mixture of 1,4-dioxane and 2M aqueous K2​CO3​ (ratio 4:1, v/v).

    • Self-Validating Step: The solvent mixture must be thoroughly sparged with N2​ or Argon for at least 10 minutes prior to addition. Oxygen contamination will lead to oxidative homocoupling of the boronic acid, which will present as a distinct, highly non-polar spot on TLC, consuming your starting material and reducing yield.

  • Reaction: Seal the vial and heat at 90°C for 4–6 hours (or 110°C for 20 minutes under microwave irradiation). Monitor conversion via LC-MS.

  • Workup: Dilute the cooled mixture with EtOAc, wash with brine to remove inorganic salts, dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, utilizing a gradient of Hexanes/EtOAc) to isolate the C-3 functionalized derivative.

Application and Quantitative Validation

Derivatives synthesized from the imidazo[1,2-b]pyridazine scaffold have demonstrated exceptional potency across a diverse array of kinase targets, proving its versatility in both human disease and parasitic infections.

Table 1: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives Against Key Kinases

Kinase TargetDisease IndicationRepresentative IC₅₀Key Structural Modification (from Scaffold)Source
PIM1 Hematopoietic malignancies< 10 nMC-3 Aryl substitution targeting helix αC[1]
TAK1 Multiple Myeloma55 nMC-3 Aryl, C-6 Morpholine/Piperazine variants[3]
DYRK1A Neurological disorders, Cancer50 nMC-3 Lipophilic moiety addition[2]
PfCDPK1 Malaria (P. falciparum)12 nMC-3 Fluoropyridyl substitution[4]
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Expert Rationale: To evaluate the synthesized library, a functional biochemical assay is required. We utilize an ATP-depletion luminescence assay (e.g., Kinase-Glo®). Because imidazo[1,2-b]pyridazine derivatives are ATP-competitive, the assay must be run exactly at the apparent Km​ of ATP for the specific kinase. Running the assay at artificially high ATP concentrations will outcompete the inhibitor, yielding false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well microplate such that the final DMSO concentration in the assay is ≤1%. Higher DMSO concentrations risk solvent-induced enzyme denaturation.

  • Enzyme/Substrate Mix: Add the specific kinase (e.g., TAK1 or PIM1) and its corresponding peptide substrate to the wells.

  • Initiation: Add ATP at its pre-determined Km​ concentration to initiate the reaction.

    • Self-Validating Step: You must include "No Enzyme" (100% inhibition control) and "Vehicle" (0% inhibition control) wells. Calculate the Z'-factor before analyzing your compounds; a Z' > 0.5 mathematically validates the assay's robustness and signal-to-noise ratio.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add an equal volume of the luminescent ATP-detection reagent. Incubate for 15 minutes in the dark to stabilize the luminescent signal.

  • Readout & Analysis: Read luminescence on a microplate reader. Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC₅₀.

Conclusion

The 3-bromo-6-methylimidazo[1,2-b]pyridazine building block offers a synthetically tractable and biologically privileged starting point for kinase inhibitor discovery. By exploiting its unique atypical hinge-binding modes and utilizing robust palladium-catalyzed cross-coupling chemistries, drug development professionals can rapidly generate highly selective inhibitors tailored for oncology, neurobiology, and infectious diseases.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (AACR Journals). 1

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. 2

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry (RSC Publishing). 3

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry (ACS Publications). 4

  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine. Smolecule. 5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Bromo-6-methylimidazo[1,2-b]pyridazine Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. This pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. This privileged bicyclic scaffold is a highly sought-after building block in medicinal chemistry, particularly for developing advanced kinase inhibitors (such as PfCDPK1-targeting antimalarials)[1] and novel antibacterial agents[2].

The functionalization of this core—specifically the regioselective bromination at the C-3 position—is a frequent bottleneck in drug discovery workflows. This guide synthesizes field-proven insights with rigorous chemical causality to ensure your experimental protocols are robust, reproducible, and high-yielding.

Mechanistic Foundations & Workflow Logic

To optimize a reaction, we must first understand the causality governing its behavior. The synthesis of the 3-bromo derivative from 6-methylimidazo[1,2-b]pyridazine relies on an Electrophilic Aromatic Substitution (SEAr) mechanism.

The regioselectivity is entirely dictated by the electronic asymmetry of the fused bicyclic system. The electron-rich imidazole ring acts as the nucleophilic component, actively driving the attack on the bromonium ion. Conversely, the fused pyridazine ring exerts a strong electron-withdrawing effect, deactivating alternative positions (such as C-2) and ensuring the bromine is directed strictly to the C-3 position[2]. When executed correctly, this regioselective bromination can proceed in near-quantitative yields[3].

ReactionTroubleshooting Start 6-Methylimidazo[1,2-b]pyridazine NBS_Add Add NBS (1.05 eq) in Anhydrous DMF Start->NBS_Add TempControl Temperature Control NBS_Add->TempControl LowTemp 0°C to RT (Electrophilic Aromatic Substitution) TempControl->LowTemp Optimal HighTemp > 40°C (Radical Pathway Activation) TempControl->HighTemp Sub-optimal Target 3-Bromo-6-methylimidazo[1,2-b]pyridazine (High Yield >85%) LowTemp->Target Regioselective SideProduct C-6 Methyl Bromination & C-2/C-3 Dibromination (Low Yield <50%) HighTemp->SideProduct Non-selective

Mechanistic divergence in bromination based on temperature control.

Self-Validating Experimental Protocol: Regioselective C-3 Bromination

Do not treat protocols as mere recipes. Every step below includes a specific chemical rationale and an in-process validation checkpoint to ensure the system is functioning as intended before you proceed.

Step 1: Reagent Qualification
  • Action: Inspect your N-Bromosuccinimide (NBS) before use. It must be a pristine, white crystalline solid.

  • Causality: Yellow or orange NBS indicates degradation into molecular bromine (Br₂) and hydrobromic acid (HBr). HBr will protonate the basic nitrogens on the imidazo[1,2-b]pyridazine ring, severely deactivating the system toward electrophilic attack and drastically reducing your yield.

  • Validation Checkpoint: If the NBS is off-white, you must recrystallize it from boiling water (10 mL/g) and dry it under high vacuum over P₂O₅ overnight.

Step 2: Reaction Initiation
  • Action: Dissolve 6-methylimidazo[1,2-b]pyridazine in anhydrous DMF (0.2 M concentration) and cool the flask to 0 °C using an ice bath. Add the qualified NBS (1.05 equivalents) portion-wise over 15 minutes.

  • Causality: The bromination is highly exothermic. A sudden spike in temperature provides enough thermal energy to activate radical bromination pathways, leading to unwanted halogenation at the C-6 methyl group. DMF is chosen because its polarity stabilizes the transient bromonium ion intermediate, accelerating the desired SEAr pathway[2].

  • Validation Checkpoint: The solution should transition from clear to a pale yellow. An immediate dark red/brown color indicates localized overheating and the formation of free Br₂.

Step 3: Reaction Monitoring
  • Action: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 1.5 hours.

  • Causality: Allowing the reaction to warm to room temperature ensures complete conversion of the sterically hindered intermediate without providing the excess thermal energy that triggers over-bromination.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. You must observe the disappearance of the starting material (m/z 134) and the emergence of the product mass [M+H]⁺ at m/z 212/214. This will display the characteristic 1:1 isotopic ratio indicative of a single bromine atom. The absence of m/z 290/292/294 confirms that no dibromination has occurred.

Isolation & Purification Logic

Imidazo[1,2-b]pyridazines are basic heterocycles that interact strongly with the acidic silanol groups on standard silica gel, often leading to severe streaking and loss of isolated yield.

Purification Crude Crude Reaction Mixture (in DMF) Quench Quench with Ice-Water & Na2S2O3 Crude->Quench Precipitation Does product precipitate as a filterable solid? Quench->Precipitation Filter Vacuum Filtration & Water Wash Precipitation->Filter Yes Extract EtOAc Extraction & Brine Wash Precipitation->Extract No / Oily Pure Pure 3-Bromo-6-methylimidazo [1,2-b]pyridazine Filter->Pure Silica Silica Gel Chromatography (Pre-treat with 1% Et3N) Extract->Silica Silica->Pure

Decision matrix for the isolation and purification of the brominated product.

Quantitative Condition Optimization

To assist in your experimental design, the table below summarizes the causality and expected outcomes of various bromination conditions.

Brominating AgentSolventTempEquivalentsReaction PathwayExpected YieldPrimary Impurity Profile
NBS Anhydrous DMF 0 °C to RT 1.05 SEAr (Electrophilic) 85–95% Trace unreacted starting material
NBSDMF> 40 °C1.20Radical / SEAr< 50%C-6 methyl bromination, dibromination
Br₂AcOH / NaOAcRT1.10SEAr (Electrophilic)60–75%HBr salt trapping, difficult isolation
NBSTHFRT1.05SEAr (Electrophilic)40–50%Incomplete conversion (poor solubility)

Troubleshooting FAQs

Q: My LC-MS conversion is >95%, but my isolated yield after silica gel chromatography is only 40%. Where is my compound? A: Your compound is likely trapped on the column. The lone pairs on the nitrogen atoms of the imidazo[1,2-b]pyridazine core bind tightly to the acidic silanol groups of standard silica gel. Solution: Pre-treat your silica column by flushing it with your starting mobile phase containing 1% Triethylamine (Et₃N). This neutralizes the acidic sites. Alternatively, bypass chromatography entirely by pouring the DMF reaction mixture into ice-water containing 5% sodium thiosulfate (Na₂S₂O₃); the pure product will often precipitate directly as a filterable solid.

Q: I am seeing a significant amount of dibrominated byproduct. Should I reduce the NBS equivalents to 0.9? A: No, reducing the equivalents will leave you with unreacted starting material, which is incredibly difficult to separate from the monobrominated product due to their similar retention factors (Rf). Solution: Dibromination is almost always a temperature control issue, not a stoichiometric one. Ensure your NBS is added strictly at 0 °C, and verify that your DMF is completely anhydrous. Water in the solvent can react with NBS to form hypobromous acid (HOBr), which alters the reaction kinetics and reduces regioselectivity.

Q: Can I use this exact protocol for the chlorination or iodination of this scaffold? A: The fundamental SEAr logic applies, but the kinetics differ. N-Chlorosuccinimide (NCS) is less reactive than NBS and will require mild heating (40–50 °C) to achieve full conversion. N-Iodosuccinimide (NIS) is highly reactive but the resulting C-I bond is sensitive to light; you must wrap your reaction flask in aluminum foil to prevent homolytic cleavage and degradation of the iodinated product.

References

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: PubMed Central (PMC), National Institutes of Health URL:[Link]

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Palladium Catalyst Loading for 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Welcome to the Advanced Application Support Center. This guide is specifically designed for process chemists and drug development professionals scaling up cross-coupling reactions (Suzuki, Heck, Sonogashira) involving 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically designed for process chemists and drug development professionals scaling up cross-coupling reactions (Suzuki, Heck, Sonogashira) involving 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8)[1].

Because imidazo[1,2-b]pyridazines are privileged scaffolds in medicinal chemistry—frequently utilized in the development of kinase inhibitors (e.g., TAK1 and PfCDPK1 inhibitors)[2][3]—optimizing the palladium (Pd) catalyst loading is critical for minimizing API toxicity, reducing costs, and preventing catalyst poisoning.

Section 1: Core Principles & Mechanistic Logic

To optimize catalyst loading, one must first understand the mechanistic vulnerabilities of the substrate. The bromine atom at the C3 position is highly activated for oxidative addition. However, the nitrogen-rich core of the imidazo[1,2-b]pyridazine ring introduces a specific challenge: catalyst poisoning via heteroatom coordination .

G Pd0 Active Pd(0) Species (Target: <0.1 mol%) OxAdd Oxidative Addition (3-Bromo-6-methylimidazo[1,2-b]pyridazine) Pd0->OxAdd Fast insertion into C-Br TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Rate-limiting at low T Deact Catalyst Poisoning (N-coordination to Pd(II)) OxAdd->Deact Competitive binding (If ligand is weak) RedElim Reductive Elimination (Coupled Product) TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0)

Catalytic cycle highlighting the vulnerability of Pd(II) to nitrogen coordination.

The Causality of High Loading: Hard nitrogen donors, such as those in the pyridazine ring, bind strongly with oxidized Pd(II) intermediates[4]. If the transmetalation step is slow, the Pd(II) intermediate is trapped by the nitrogen of another substrate molecule, leading to the aggregation of inactive Pd black. Researchers often overcompensate for this deactivation by using high catalyst loadings (e.g., 5 mol%)[3]. True optimization requires accelerating the catalytic cycle and stabilizing the Pd(0) pool rather than simply adding more metal.

Section 2: Troubleshooting Guide & FAQs

Q: I am observing incomplete conversion when dropping Pd loading from 5.0 mol% to 0.1 mol%. How do I fix this? A: Incomplete conversion at low loadings is rarely a lack of initial reactivity; it is usually a failure in in situ pre-catalyst reduction or premature catalyst death.

  • Solution 1 (Pre-catalyst Design): Ensure efficient reduction of Pd(II) to Pd(0). Highly basic phosphines (like tBu3P) can rapidly oxidize, leaving the Pd(II) unreduced and inactive. Switch to a pre-formed Pd(0) source or use a more stable ligand architecture[5].

  • Solution 2 (Microwave Irradiation): If transmetalation is the bottleneck, apply microwave irradiation. Microwave heating drastically improves the kinetic parameters of Suzuki cross-couplings on imidazo[1,2-b]pyridazines, allowing the productive cycle to outpace catalyst deactivation[6].

Q: Can I perform these couplings without expensive phosphine ligands to save costs? A: Yes. Phosphine-free Pd(OAc)₂ has been proven to catalyze the direct arylation and coupling of imidazo[1,2-b]pyridazines at ultra-low loadings (0.1–0.05 mol%).

  • Mechanism: At elevated temperatures in specific solvents, Pd(OAc)₂ forms highly active, soluble Pd(0) nanoclusters[7].

  • Actionable Step: Switch your solvent to a renewable, coordinating solvent like pentan-1-ol or cyclopentyl methyl ether (CPME), which stabilizes these nanoclusters without the need for phosphines[7].

Q: My final API has unacceptably high residual palladium (>10 ppm). How can I optimize the loading and removal? A: Homogeneous Pd catalysts often require extensive post-reaction scavenging (e.g., thiolated silica) to meet pharmaceutical limits[4].

  • Solution: Transition to heterogeneous catalysis. Utilizing Strong Electrostatic Adsorption (SEA) to deposit Pd nanoparticles onto graphene supports prevents leaching. These catalysts exhibit up to 16 times higher activity than standard Pd/C, allowing you to lower the initial loading and easily filter out the catalyst post-reaction[8].

Section 3: Standard Operating Protocols (SOPs)

Protocol A: Phosphine-Free Ultra-Low Loading Suzuki Coupling (Batch)

Designed to minimize cost and eliminate phosphine oxidation issues[7].

  • Catalyst Activation: In a dry Schlenk flask, combine the aryl boronic acid (1.2 equiv) and Pd(OAc)₂ (0.05 mol%) in pentan-1-ol (0.2 M).

    • Self-Validation Check: Stir at 50°C for 10 minutes. A color shift from reddish-brown to a pale yellow/grey tint indicates the successful formation of active Pd(0) nanoclusters.

  • Substrate Addition: Add 3-Bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction Execution: Heat the mixture to 100°C under an inert atmosphere.

    • Self-Validation Check: Monitor by LCMS at 2 hours. If conversion is <50%, the inorganic base may be insoluble in the organic phase. Add 5% v/v deionized water to solubilize the carbonate and re-check after 30 minutes.

  • Workup: Cool to room temperature and filter the crude mixture through a thin pad of Celite to remove the Pd clusters. Concentrate under reduced pressure.

Protocol B: Continuous Flow Optimization for API Scale-Up

Designed for seamless scale-up and integrated catalyst recovery[9].

Flow Start Phase 1: Pre-Catalyst Activation Ensure complete Pd(II) to Pd(0) reduction Step1 Phase 2: Ligand & Solvent Selection Use bulky ligands or Pd(OAc)2 in green solvents Start->Step1 Step2 Phase 3: Loading Titration Reduce Pd from 5 mol% to 0.05 mol% Step1->Step2 Decision Decision Step2->Decision Optimize Troubleshooting Adjust base solubility or use microwave Decision->Optimize No FlowChem Phase 4: Flow Chemistry Integration Implement packed-bed reactor for scale-up Decision->FlowChem Yes Optimize->Step2 Re-test

Systematic workflow for titrating and optimizing palladium catalyst loading.

  • Reactor Preparation: Pack a continuous flow column reactor with a heterogeneous Pd-graphene catalyst[8].

    • Self-Validation Check: Pump pure solvent (EtOH/H₂O) through the bed at 1 mL/min. A steady backpressure profile confirms uniform packing without channeling.

  • Reagent Stream: Prepare a homogeneous solution of 3-Bromo-6-methylimidazo[1,2-b]pyridazine, the boronic acid, and an organic-soluble base (e.g., Et₃N) in EtOH/H₂O.

  • Steady-State Processing: Pump the mixture through the reactor heated to 80°C.

    • Self-Validation Check: Discard the first 3 reactor volumes to ensure steady-state equilibrium. Analyze the 4th volume via HPLC; target >95% conversion. Adjust residence time (flow rate) if conversion is low.

  • Metal Scavenging: Pass the effluent directly through a secondary cartridge containing thiolated silica to capture any trace leached Pd, ensuring the final API meets the <10 ppm regulatory threshold[4].

Section 4: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying different Pd-loading optimization strategies to imidazo[1,2-b]pyridazine derivatives.

Optimization StrategyCatalyst SystemTypical LoadingKey AdvantageReference
Traditional Batch (Baseline) Pd(dppf)Cl₂ or Pd(PPh₃)₄5.0 mol%Reliable baseline; high initial reactivity.[3]
Microwave-Assisted Pd(PPh₃)₄ + MW (150°C)1.0 - 2.0 mol%Overcomes kinetic barriers; drastically reduces reaction time.[6]
Heterogeneous SEA-MW Pd-Graphene Nanoparticles0.1 - 0.5 mol%Zero leaching; easy filtration; extremely high surface area.[8]
Phosphine-Free Green Solvents Pd(OAc)₂ in pentan-1-ol0.05 - 0.1 mol%Eliminates phosphine oxidation; exceptionally high Turn Over Frequency (TOF).[7]
Continuous Flow Immobilized Pd Packed BedVariableSeamless scale-up; integrates separation into a single step.[9]

References

  • Chapter 11: Pd-catalysed Cross-couplings for the Pharmaceutical Sector and a Move to Cutting-edge C–H Bond Functionalization: Is Palladium Simply Too Precious? Royal Society of Chemistry (RSC).[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. National Institutes of Health (NIH).[Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).[Link]

  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. National Science Foundation (NSF).[Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development (ACS Publications).[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.[Link]

  • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency. SciSpace.[Link]

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Troubleshooting

Ideal recrystallization solvents for 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of 3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with the purification of 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8).

This compound is a highly valued heterocyclic building block, frequently utilized in the synthesis of advanced kinase inhibitors (such as PfCDPK1 inhibitors)[1] and novel anti-tubercular agents[2]. Because its synthesis often involves elevated temperatures, polar aprotic solvents (like DMSO), and inorganic reagents (like CsF)[2], the crude isolation frequently requires rigorous, self-validating recrystallization protocols to achieve >99% purity.

Part 1: Causality in Solvent Selection

To successfully recrystallize 3-Bromo-6-methylimidazo[1,2-b]pyridazine, we must exploit its specific physicochemical geometry rather than relying on trial and error. The molecule's solubility behavior is dictated by three structural pillars:

  • The Imidazo[1,2-b]pyridazine Core: This fused bicyclic system contains basic nitrogen atoms capable of hydrogen bonding[2]. This renders the core moderately soluble in protic solvents (e.g., Ethanol, Methanol).

  • The C3-Bromine Atom: The heavy, highly polarizable halogen atom increases the crystal lattice energy and drastically reduces aqueous solubility compared to its des-bromo counterpart.

  • The C6-Methyl Group: This substituent provides a localized hydrophobic patch. It ensures excellent solubility in moderately polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) while allowing the molecule to precipitate upon the introduction of aliphatic hydrocarbons[3].

Part 2: Quantitative Solvent Selection Matrix

Below is a summary of the ideal recrystallization solvent systems based on your specific crude impurity profile.

Solvent SystemRatio (v/v)Target Impurity RemovalExpected RecoveryCausality / Thermodynamic Rationale
EtOAc / Heptane 1:3Non-polar organics (e.g., poly-brominated byproducts)75 - 85%Exploits the C6-methyl hydrophobic patch for high solubility in hot EtOAc; heptane forces precipitation of the polar core[3].
EtOH / Water 1:1Polar organics & salts (e.g., unreacted amines, CsF)70 - 80%Exploits H-bonding of the imidazo[1,2-b]pyridazine nitrogens. Water acts as a strong anti-solvent for the brominated core.
Acetonitrile NeatMixed / Tarry polymeric residues60 - 70%Features a steep solubility curve. Excellent for hot filtration with activated carbon to remove planar polymeric byproducts.

Part 3: Self-Validating Standard Operating Procedures (SOPs)

Every protocol below is designed as a "self-validating system," meaning the procedure includes built-in checkpoints to empirically verify that the purification is working before you commit to the final isolation.

Protocol A: Ethyl Acetate / Heptane Recrystallization

Best for standard crude mixtures containing non-polar organic impurities.

  • Dissolution: Suspend 1.0 g of crude 3-Bromo-6-methylimidazo[1,2-b]pyridazine in 5.0 mL of Ethyl Acetate. Heat to 65 °C under moderate stirring until complete dissolution is achieved.

  • Hot Filtration (Validation Checkpoint 1): Pass the hot solution rapidly through a pre-warmed Celite pad into a clean flask.

    • Validation: Inspect the filter cake. Any remaining solid is likely insoluble inorganic salts (e.g., CsF or benzyltriethylammonium chloride residues) from the cyclization step[2]. Weigh the dried cake to quantify inorganic carryover.

  • Anti-Solvent Addition: Maintain the filtrate at 50 °C. Dropwise, add 15.0 mL of Heptane over 15–20 minutes.

    • Causality: Slow addition prevents rapid supersaturation, which would otherwise lead to oiling out or the trapping of impurities within an amorphous precipitate.

  • Maturation: Allow the mixture to cool naturally to 20 °C over 2 hours to promote the growth of large, pure crystal lattices. Transfer to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Isolation (Validation Checkpoint 2): Filter the crystalline solid via vacuum filtration. Wash the filter cake with 5.0 mL of ice-cold Heptane.

    • Validation: Spot the mother liquor on a TLC plate alongside the isolated crystals. A successful recrystallization will show a heavily depleted product spot and highly enriched impurity spots in the mother liquor lane.

Protocol B: Ethanol / Water Recrystallization

Best for crude mixtures heavily contaminated with polar unreacted amines or residual DMSO.

  • Dissolution: Dissolve 1.0 g of the crude compound in 8.0 mL of absolute Ethanol at 75 °C.

  • Aqueous Titration: Slowly add deionized water dropwise to the boiling solution until a slight, persistent cloudiness appears (the cloud point).

  • Clarification: Add 1–2 drops of Ethanol just until the solution clarifies again.

  • Cooling: Remove from heat and allow the solution to cool undisturbed to room temperature, then chill to 5 °C for 2 hours.

  • Isolation: Filter and wash with a cold 1:3 EtOH/Water mixture. Dry under high vacuum at 40 °C to remove residual water trapped in the crystal lattice.

Part 4: Troubleshooting & FAQs

Q: Why is my product "oiling out" (forming a liquid layer) instead of crystallizing upon the addition of Heptane? A: Oiling out (liquid-liquid phase separation) occurs when the compound's melting point is depressed by impurities below the temperature at which the solution becomes supersaturated. The imidazo[1,2-b]pyridazine core is particularly prone to this if residual DMSO from the synthesis is still present, as it drastically alters the partition coefficient[2]. Corrective Action: Do not attempt to freeze the oil. Re-dissolve the oil by adding a few drops of hot EtOAc. Seed the solution with a few pure crystals of 3-Bromo-6-methylimidazo[1,2-b]pyridazine at 40 °C (the metastable zone) before resuming the heptane addition at a much slower rate.

Q: LC-MS analysis of my recrystallized product shows persistent contamination with the des-bromo analogue. Why isn't it separating? A: The des-bromo and 3-bromo derivatives often co-crystallize because they share an identical imidazo[1,2-b]pyridazine crystal lattice geometry, forming a solid solution. The thermodynamic differences in EtOAc/Heptane are too similar to resolve them efficiently. Corrective Action: Shift to a highly polar aprotic solvent like hot Acetonitrile. The heavy, polarizable bromine atom creates a much larger solubility differential at low temperatures in Acetonitrile compared to the des-bromo analogue.

Q: How do I remove the dark brown discoloration from my crude product? A: The synthesis of this compound often utilizes amine nucleophiles at elevated temperatures[2], leading to trace polymeric oxidation products that are highly colored. Corrective Action: Incorporate a hot filtration step using activated carbon (Darco) in Acetonitrile. The planar, aromatic polymeric impurities will strongly adsorb to the carbon via π−π stacking, while the non-planar, methyl-functionalized product remains in solution.

Part 5: Workflow Visualization

G Start Crude 3-Bromo-6-methyl imidazo[1,2-b]pyridazine Analysis Identify Primary Impurity Profile Start->Analysis Polar Polar Impurities (e.g., unreacted amines) Analysis->Polar NonPolar Non-Polar Impurities (e.g., poly-brominated) Analysis->NonPolar Mixed Mixed / Tarry Residues Analysis->Mixed EtOH EtOH / Water (1:1) Exploits H-bonding Polar->EtOH EtOAc EtOAc / Heptane (1:3) Exploits hydrophobic patch NonPolar->EtOAc ACN Hot Acetonitrile + Activated Carbon Mixed->ACN

Decision tree for selecting recrystallization solvents based on crude impurity profiles.

References

  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine - Synthesis Methods & Chemical Properties Source: Smolecule URL
  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)
  • A kind of synthetic method of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile (Patent CN112321592B)

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 3-Bromo- vs. 3-Iodo-6-methylimidazo[1,2-b]pyridazine in Cross-Coupling

Introduction The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern drug discovery,1[1]. Functionalization at the C-3 position via palladium-catalyzed cross-coupling is a critical step in exploring t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern drug discovery,1[1]. Functionalization at the C-3 position via palladium-catalyzed cross-coupling is a critical step in exploring the structure-activity relationship (SAR) of these molecules. However, the choice of the C-3 halogen—specifically bromine versus iodine—profoundly dictates the synthetic trajectory. This guide objectively compares the reactivity of 3-bromo-6-methylimidazo[1,2-b]pyridazine against its 3-iodo analogs, providing researchers with the mechanistic causality and empirical data needed to optimize their synthetic workflows.

Mechanistic Causality: The Thermodynamics of Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond.

The bond dissociation energy of a typical C(sp2)-I bond (~57 kcal/mol) is significantly lower than that of a C(sp2)-Br bond (~68 kcal/mol). Consequently, 3-iodoimidazo[1,2-b]pyridazines undergo oxidative addition much more rapidly.2[2].

Conversely, 3-bromo-6-methylimidazo[1,2-b]pyridazine3[3]. However, the bromo analog is often more chemically stable, less prone to light-induced degradation, and less susceptible to competitive proto-dehalogenation during prolonged reaction times.4[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd PdII_Br Pd(II)-Br Complex High Activation Energy OxAdd->PdII_Br 3-Bromo Analog (Requires Heating) PdII_I Pd(II)-I Complex Low Activation Energy OxAdd->PdII_I 3-Iodo Analog (Proceeds at RT) TransMet Transmetalation PdII_Br->TransMet PdII_I->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle highlighting the oxidative addition divergence between C-Br and C-I bonds.

Quantitative Data Comparison

To objectively evaluate the performance of these two precursors, the following table summarizes their reactivity profiles across standard cross-coupling methodologies based on empirical literature data.

Halogen PrecursorReaction TypeCatalyst SystemTemperatureTypical YieldKey Advantage
3-Bromo-6-methylimidazo[1,2-b]pyridazine Suzuki-MiyauraPdCl2(dtbpf) / Na2CO380 °C60–85%High precursor stability; cost-effective.
3-Iodoimidazo[1,2-b]pyridazine Suzuki-MiyauraPd(PPh3)4 / K2CO360–80 °C75–90%Overcomes poor reactivity of deactivated boronic acids.
3-Iodoimidazo[1,2-b]pyridazine SonogashiraPd-catalyst (Cu-free)45 °C (Water)77%Enables green chemistry; tolerates sensitive alkynes.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each workflow incorporates specific causality for reagent selection and built-in analytical checks.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Objective: Robust C-C bond formation using a standard boronic acid. Causality & Reagent Selection: The stronger C-Br bond requires a highly active catalyst. PdCl2(dtbpf) is selected because the electron-rich di-tert-butyl groups accelerate oxidative addition, while the bulky nature facilitates reductive elimination. Dioxane is chosen as the solvent for its high boiling point, accommodating the 80 °C requirement.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask, combine 3-bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv) and the target boronic acid (1.2 equiv).

  • Catalyst Addition: Add PdCl2(dtbpf) (0.05 equiv). Causality: Low catalyst loading is sufficient due to the high turnover frequency of the dtbpf ligand.

  • Base & Solvent: Add 2 M aqueous Na2CO3 (4.0 equiv) and 1,4-dioxane. Causality: The biphasic system ensures dissolution of both organic substrates and the inorganic base, which is crucial for the transmetalation step.

  • Degassing (Critical): Sparge the mixture with nitrogen for 15 minutes. Validation Check: Failure to degas will result in Pd(0) oxidation and the immediate appearance of a black palladium precipitate (Pd black), indicating catalyst death.

  • Heating: Heat the reaction mixture at 80 °C for 6 hours.

  • In-Process Validation: Monitor via LC-MS. The disappearance of the starting material mass (m/z ~212/214, characteristic 1:1 bromine isotope pattern) and the appearance of the product mass confirms conversion.

  • Workup: Concentrate under reduced pressure, extract with CH2Cl2, dry over Na2SO4, and purify via silica gel chromatography.

Protocol 2: Cu-Free Sonogashira Coupling of 3-Iodoimidazo[1,2-b]pyridazine

Objective: Mild C-C bond formation with a terminal alkyne in an aqueous medium. Causality & Reagent Selection: The highly reactive C-I bond eliminates the need for copper co-catalysts (which can cause unwanted alkyne homocoupling) and allows the reaction to proceed in water at low temperatures, preserving thermally sensitive functional groups.

Step-by-Step Methodology:

  • Precursor Synthesis Check: Ensure the 3-iodo precursor—5[5]—is stored away from light to prevent homolytic C-I bond cleavage.

  • Reaction Setup: To a vial containing 3-iodoimidazo[1,2-b]pyridazine (1.0 equiv) and the terminal alkyne (1.2 equiv), add the commercially available Pd pre-catalyst (0.15 mol%).

  • Solvent & Base: Add water and a mild amine base. Causality: Water acts as a green solvent, and the mild temperature (45 °C) prevents degradation of the heteroaromatic core.

  • Heating: Stir at 45 °C for 4-8 hours.

  • In-Process Validation: Monitor by TLC. The high reactivity of the iodide should result in complete consumption of the starting material. A persistent starting material spot alongside a color change to black indicates catalyst poisoning (check alkyne purity).

  • Workup: Extract with ethyl acetate, wash with brine, and purify.

Strategic Workflow for Precursor Selection

When designing a synthetic route for imidazo[1,2-b]pyridazine derivatives, the choice between the 3-bromo and 3-iodo analog should be dictated by the steric and electronic demands of the coupling partner.

Workflow Start Select C-3 Halogen IsTemp Thermally sensitive coupling partner? Start->IsTemp YesTemp Use 3-Iodo Analog IsTemp->YesTemp Yes NoTemp Sterically hindered boronic acid/amine? IsTemp->NoTemp No YesSteric Use 3-Iodo Analog NoTemp->YesSteric Yes NoSteric Use 3-Bromo Analog NoTemp->NoSteric No

Decision workflow for selecting the optimal C-3 halogen in imidazo[1,2-b]pyridazine synthesis.

References

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) Journal of Medicinal Chemistry - ACS Publications 3

  • ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors RSC Publishing 2

  • Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping PMC (National Institutes of Health) 4

  • Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors Nimbus Therapeutics / ACS Publications 5

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence MDPI 1

Sources

Comparative

3-Bromo-6-methylimidazo[1,2-b]pyridazine vs other imidazopyridazine building blocks

Comparative Guide: 3-Bromo-6-methylimidazo[1,2-b]pyridazine vs. Alternative Imidazopyridazine Building Blocks in Kinase Inhibitor Discovery Executive Overview The imidazo[1,2-b]pyridazine core is a privileged, nitrogen-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 3-Bromo-6-methylimidazo[1,2-b]pyridazine vs. Alternative Imidazopyridazine Building Blocks in Kinase Inhibitor Discovery

Executive Overview

The imidazo[1,2-b]pyridazine core is a privileged, nitrogen-bridged bicyclic scaffold in contemporary medicinal chemistry, renowned for its excellent physicochemical properties and broad biological activity[1]. It is prominently featured in FDA-approved therapeutics, including the multi-kinase inhibitor ponatinib (Iclusig®) and the spinal muscular atrophy drug risdiplam (Evrysdi®)[2]. For drug development professionals, the strategic selection of the starting building block—specifically regarding the substituents at the C-3 and C-6 positions—dictates the synthetic trajectory, the available Structure-Activity Relationship (SAR) vectors, and the ultimate pharmacokinetic profile of the lead compound[3].

This guide provides a rigorous technical comparison between 3-bromo-6-methylimidazo[1,2-b]pyridazine and its primary alternatives (such as the 6-chloro and unsubstituted analogs), evaluating their reactivity, structural utility, and proven performance in targeted kinase inhibitor development.

Scaffold Architecture & Reactivity Profiles

The imidazo[1,2-b]pyridazine system offers multiple vectors for late-stage functionalization. The C-3 position is highly susceptible to electrophilic halogenation (yielding the 3-bromo derivative) and subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[4]. The substituent at C-6 serves as the primary differentiator among the available building blocks:

  • 3-Bromo-6-methylimidazo[1,2-b]pyridazine : The C-6 methyl group provides a metabolically stable, lipophilic vector. It locks the conformation of the binding pocket without requiring downstream functionalization. This is highly advantageous when basic side chains at C-6 cause permeability issues in whole-cell assays[5].

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine : The C-6 chlorine atom transforms the scaffold into an orthogonal dual-functionalization platform. It permits Suzuki cross-coupling at C-3 and Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig amination at C-6[6].

  • 3-Bromoimidazo[1,2-b]pyridazine : The unsubstituted C-6 analog serves as a baseline scaffold for exploring C-3 SAR without introducing additional steric bulk[7].

Table 1: Physicochemical & Structural Comparison
Building BlockCAS NumberC-3 FunctionalityC-6 FunctionalitySynthetic UtilityTarget Applications
3-Bromo-6-methylimidazo[1,2-b]pyridazine 1369326-08-8Bromine (Cross-coupling)Methyl (Inert, lipophilic)Direct C-3 functionalization; provides metabolic stability and cell permeability.PfCDPK1 inhibitors[5]
3-Bromo-6-chloroimidazo[1,2-b]pyridazine 13526-66-4Bromine (Cross-coupling)Chlorine (SNAr/Buchwald)Orthogonal dual-functionalization platform for complex SAR exploration.Haspin[6], TAK1[8]
3-Bromoimidazo[1,2-b]pyridazine 18087-73-5Bromine (Cross-coupling)Hydrogen (Inert)Baseline scaffold for isolated C-3 exploration.General Kinases[7]

Mechanistic Insights: Causality in Synthetic Workflows

When designing kinase inhibitors, the choice between a 6-methyl and a 6-chloro building block is dictated by the target's binding site topology. For instance, in the development of Haspin inhibitors, the C-6 position requires a solvent-exposed amino alkyl side chain to tuck beneath the β1 and β2 sheets of the kinase[6]. Here, the 6-chloro building block is mandatory to allow for amine substitution.

Conversely, during the optimization of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1) inhibitors, researchers found that bulky basic side chains at C-6 reduced anti-parasite potency due to poor cell permeability. Switching to the 6-methyl building block optimized the lipophilic ligand efficiency, improved permeability, and restored in vivo efficacy[5].

G Start Imidazo[1,2-b]pyridazine Scaffolds B6M 3-Bromo-6-methyl- imidazo[1,2-b]pyridazine Start->B6M B6C 3-Bromo-6-chloro- imidazo[1,2-b]pyridazine Start->B6C Suzuki1 C3 Suzuki Coupling (Pd-catalyzed) B6M->Suzuki1 Direct C3 Arylation Suzuki2 C3 Suzuki Coupling (Pd-catalyzed) B6C->Suzuki2 Step 1: C3 Arylation SNAr C6 SNAr / Buchwald-Hartwig (Nucleophilic Amination) B6C->SNAr Alt Step 1: C6 Substitution Prod1 C3-Aryl-6-methyl Derivatives (e.g., PfCDPK1 Inhibitors) Suzuki1->Prod1 Final Compound Suzuki2->SNAr Step 2: C6 Substitution SNAr->Suzuki2 Alt Step 2: C3 Arylation Prod2 C3-Aryl-6-amino Derivatives (e.g., TAK1, Haspin Inhibitors) SNAr->Prod2 Final Compound

Divergent synthetic workflows for 6-methyl vs. 6-chloro imidazo[1,2-b]pyridazine building blocks.

Self-Validating Experimental Methodologies

To ensure high-fidelity synthesis and reproducible yields, the following protocols detail the divergent functionalization of these building blocks based on established literature.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at C-3

Applicable to: 3-Bromo-6-methylimidazo[1,2-b]pyridazine & 6-chloro analogs. Causality : The C-3 bromine is highly reactive toward oxidative addition by Pd(0) due to the electron-withdrawing nature of the bridgehead nitrogen[4]. However, thermal conditions often yield <10% product with electron-rich boronic acids due to competing protodeboronation. Microwave irradiation overcomes this kinetic barrier, boosting yields to >60% and reducing reaction times from hours to minutes[6].

  • Preparation : In a microwave-safe vial, combine 3-bromo-6-methylimidazo[1,2-b]pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base : Add a degassed mixture of 1,4-dioxane and 2M aqueous Na2CO3 (3:1 v/v). Causality: The biphasic system ensures boronic acid solubility while the carbonate base accelerates the transmetalation step.

  • Reaction : Seal the vial and subject to microwave irradiation at 120 °C for 20 minutes.

  • Validation Checkpoint : Monitor via LC-MS. The disappearance of the parent mass (m/z ~212/214 for the 6-methyl bromo isotope pattern) and the appearance of the cross-coupled product mass confirms conversion.

  • Purification : Filter the mixture through Celite, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography (0–10% MeOH in CH2Cl2) to yield the product as a solid (typically ~31-61% yield)[5].

Protocol 2: High-Temperature SNAr Amination at C-6

Applicable to: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (or its C-3 arylated derivatives). Causality : The C-6 chlorine is activated by the adjacent pyridazine nitrogens. However, the fused imidazole ring donates electron density into the pyridazine system, making it less electrophilic than a monocyclic pyrimidine. Consequently, standard thermal SNAr is sluggish, necessitating high-boiling polar aprotic solvents (NMP) and elevated temperatures (180 °C)[5].

  • Preparation : Dissolve 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition : Add the aliphatic amine (e.g., trans-cyclohexane-1,4-diamine, 3.0 equiv). Causality: Excess amine acts as both the nucleophile and the acid scavenger, preventing the generated hydrochloride salt from stalling the reaction.

  • Reaction : Heat the mixture in a microwave reactor at 180 °C for 30 minutes[5].

  • Validation Checkpoint : TLC (20% MeOH/EtOAc) should show the complete consumption of the high-Rf starting material and the formation of a highly polar, ninhydrin-active spot (confirming the presence of the primary/secondary amine product).

  • Workup : Dilute with EtOAc (100 mL), wash extensively with water (2 × 100 mL) to remove NMP and excess amine, dry the organic layer, and concentrate under reduced pressure[5].

Comparative Performance Data in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold has been rigorously validated across multiple oncology, autoimmune, and infectious disease targets. The table below summarizes how the choice of building block directly impacts biological activity.

Table 2: Performance of Imidazopyridazine Derivatives in Kinase Assays
Scaffold BaseKinase TargetC-3 SubstituentC-6 SubstituentBiological ActivityKey Insight & Causality
6-Methyl PfCDPK12-Pyridyl variantMethylPotent enzyme inhibitionThe methyl group bypassed permeability issues associated with basic C-6 side chains, improving in vivo efficacy[5].
6-Chloro (Derived)Haspin1H-indazole-5-ylCyclopentylaminoIC50 = 31 nMThe C-6 amino side chain tucks beneath β1/β2 sheets, exploiting the solvent-exposed region of the pocket[6].
6-Chloro (Derived)TAK1Aryl groupMorpholine / PiperazineIC50 = 55 nM (Lead 26)C-6 morpholine substitution is critical for nanomolar TAK1 inhibition, outperforming standard takinib (187 nM) in multiple myeloma[8].
6-Chloro (Derived)PI3KαTriazole derivativesMethoxy/SulfonamideNanomolar rangeThe imidazo[1,2-b]pyridazine ring forms critical hydrogen bonds with Val851 in the hinge region[9].

Sources

Validation

IR spectroscopy reference data for 3-Bromo-6-methylimidazo[1,2-b]pyridazine

Analytical Modalities for IR Spectroscopy of 3-Bromo-6-methylimidazo[1,2-b]pyridazine: A Comparative Guide As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Modalities for IR Spectroscopy of 3-Bromo-6-methylimidazo[1,2-b]pyridazine: A Comparative Guide

As a Senior Application Scientist specializing in the spectroscopic characterization of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter challenges in standardizing reference data for complex fused-ring systems. 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8) is a highly functionalized bicyclic compound that serves as a critical building block in medicinal chemistry[1].

When publishing reference Infrared (IR) spectroscopy data for such compounds, selecting the correct analytical modality is paramount. This guide objectively compares the two dominant techniques—Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission —providing mechanistic insights, self-validating protocols, and comparative data to ensure scientific integrity in your laboratory workflows.

Structural Profiling & Expected IR Spectral Markers

Before comparing instrument modalities, we must establish the expected vibrational fingerprint of 3-Bromo-6-methylimidazo[1,2-b]pyridazine. The molecule's unique structural features dictate its spectral behavior:

  • Imidazo[1,2-b]pyridazine Core: The conjugated bicyclic system contains distinct C=N and C=C bonds. The C=N stretching vibration is highly diagnostic and typically manifests as a sharp, strong absorption band in the 1638–1655 cm⁻¹ region[2].

  • Aromatic vs. Aliphatic C-H Stretches: The presence of both an aromatic ring and a methyl group creates a clear demarcation around 3000 cm⁻¹. Aromatic =C-H stretching will appear above this threshold (3100–3000 cm⁻¹ ), while the aliphatic -CH₃ stretches will appear just below it (2950–2850 cm⁻¹ )[3].

  • C-Br Stretch: The heavy bromine atom bonded to the aromatic ring produces a low-frequency stretching vibration located deep in the fingerprint region, typically between 690–515 cm⁻¹ [3]. Mechanistic Note: Because the change in dipole moment during the C-Br stretch is relatively small compared to highly polar bonds (like C=O), this peak is often weak and can be obscured by out-of-plane ring deformation bands.

Comparative Analysis: KBr Pellet vs. ATR-FTIR

The choice between KBr transmission and ATR-FTIR directly impacts the spectral output. While KBr is the historical "gold standard" for reference libraries, ATR has become the modern workhorse due to its speed.

Table 1: Performance Comparison of IR Modalities for Heterocyclic Bromides

ParameterKBr Pellet TransmissionATR-FTIR (Diamond Crystal)
Spectral Resolution Very High (Classic transmission profile)High (Subject to depth of penetration)
Peak Position Integrity True positions (Adheres to Beer-Lambert)Shifts to lower wavenumbers (~2-5 cm⁻¹)
Sample Preparation Labor-intensive (Grinding, pressing under vacuum)Minimal (Direct solid application)
Moisture Artifacts High risk (Broad O-H band at ~3400 cm⁻¹)Low risk
Best Suited For... Definitive reference libraries, Quantitative analysisRapid batch screening, Polymorph identification
The Causality of Spectral Shifts (Expert Insight)

Direct numerical comparisons of peak positions between these two methods will reveal discrepancies. In ATR-FTIR, the depth of penetration of the evanescent wave is directly proportional to the wavelength[4]. Consequently, low-frequency peaks (such as the critical C-Br stretch at ~600 cm⁻¹) will appear artificially more intense than high-frequency peaks (like the C-H stretch at ~3000 cm⁻¹). Furthermore, anomalous dispersion of the refractive index near strong absorption bands causes ATR peak maxima to shift to slightly lower wavenumbers compared to KBr transmission spectra[4].

Self-Validating Experimental Protocols

To guarantee trustworthiness, every spectroscopic workflow must be a self-validating system. Below are the optimized protocols for acquiring high-fidelity data for 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

Protocol A: KBr Pellet Transmission (Quantitative Reference)

Use this method when generating data for regulatory submissions or definitive spectral libraries.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 24 hours. Store in a desiccator. Causality: KBr is highly hygroscopic. Absorbed water will produce a massive, broad O-H stretch at 3400 cm⁻¹ that can mask the compound's weaker N-H or C-H overtones[5].

  • Background Validation: Run a blank scan of the empty sample compartment (32 scans, 4 cm⁻¹ resolution). The baseline must be flat at 100% transmittance.

  • Sample Dispersion: Weigh ~1-2 mg of 3-Bromo-6-methylimidazo[1,2-b]pyridazine and ~100 mg of the dried KBr. Grind vigorously in an agate mortar for 1-2 minutes. Causality: The sample particles must be smaller than the wavelength of the IR radiation. Poor grinding leads to the Christiansen effect—anomalous light scattering that severely distorts the baseline and peak shapes[4].

  • Pellet Pressing: Transfer the mixture to a die and apply 8-10 tons of pressure under a vacuum for 2-3 minutes.

  • Visual Validation: The resulting pellet must be visually translucent. A cloudy or opaque pellet indicates trapped air, moisture, or poor dispersion. Do not scan a cloudy pellet; discard and re-press.

  • Acquisition: Scan the pellet from 4000 to 400 cm⁻¹.

Protocol B: ATR-FTIR (Rapid Screening)

Use this method for routine quality control or rapid structural verification.

  • Crystal Cleaning & Validation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Run a background scan. Validation: The energy throughput must meet the manufacturer's threshold, and the spectrum must be entirely free of residual peaks.

  • Sample Application: Place ~2-5 mg of neat 3-Bromo-6-methylimidazo[1,2-b]pyridazine powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the clutch clicks, ensuring maximum pressure. Causality: Intimate optical contact between the solid API and the crystal is mandatory. Air gaps will prevent the evanescent wave from penetrating the sample, resulting in a catastrophic loss of signal-to-noise ratio[5].

  • Acquisition & Correction: Scan from 4000 to 400 cm⁻¹. Immediately apply an "Advanced ATR Correction" algorithm via your spectrometer's software to normalize band intensities and correct refractive index shifts, allowing for accurate comparison against KBr transmission libraries.

Modality Decision Workflow

To streamline laboratory operations, utilize the following decision matrix when assigning analytical requests for heterocyclic bromides.

IR_Modality_Decision Start Sample: 3-Bromo-6-methylimidazo[1,2-b]pyridazine Goal Define Analytical Objective Start->Goal Quant Quantitative Analysis & Reference Library Creation Goal->Quant High Fidelity Data Qual Rapid Batch Screening & Polymorph Identification Goal->Qual High Throughput KBr KBr Pellet Transmission (Strict Beer-Lambert Adherence) Quant->KBr ATR ATR-FTIR (Surface Analysis, Minimal Prep) Qual->ATR

Figure 1: Decision matrix for selecting the optimal IR modality for heterocyclic bromides.

References

  • CymitQuimica. "3-Bromo-6-methylimidazo[1,2-b]pyridazine | CymitQuimica".
  • Chemistry LibreTexts. "11.5: Infrared Spectra of Some Common Functional Groups".
  • ACS Publications.
  • BenchChem.
  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy".

Sources

Comparative

Validating Regioselectivity in the Synthesis of 3-Bromo-6-methylimidazo[1,2-b]pyridazine: A Comparative Guide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structure for numerous kinase inhibitors targeting Haspin, PfCDPK1, and Pim-1. The functionalization of this scaffold typically relies on the regioselective halogenation of the C-3 position, which serves as a critical synthetic handle for subsequent Suzuki-Miyaura or Sonogashira cross-coupling reactions.

However, misassignment of regiochemistry during electrophilic aromatic substitution (SEAr) can lead to the synthesis of inactive C-2 regioisomers, derailing drug discovery pipelines. This guide objectively compares alternative brominating reagents and establishes a self-validating analytical workflow to definitively prove C-3 regioselectivity.

Mechanistic Causality: Why the C-3 Position?

Before comparing reagents, we must understand the intrinsic electronic topology of 6-methylimidazo[1,2-b]pyridazine. The fused bicyclic system consists of an electron-deficient pyridazine ring and an electron-rich imidazole ring.

During an SEAr reaction, electrophilic attack preferentially occurs at the imidazole moiety. The high regioselectivity for the C-3 position over the C-2 position is driven by the stability of the resulting Wheland intermediate. Attack at C-3 generates a sigma complex where the positive charge is highly delocalized across the imidazole nitrogens while maintaining the aromatic sextet of the pyridazine ring and preserving complete octets. Conversely, attack at C-2 forces the positive charge onto the bridgehead nitrogen in a less stable resonance configuration [1].

Comparison of Brominating Agents

Selecting the right brominating agent is a balance between reactivity, atom economy, and regiocontrol. While elemental bromine (Br2) is the traditional choice for SEAr, its aggressive nature often leads to over-bromination in electron-rich heterocycles.

Table 1: Performance Comparison of Brominating Agents
ReagentRegioselectivity (C-3 vs C-2)Typical YieldHandling & Safety ProfileReaction Byproducts
N-Bromosuccinimide (NBS) >98% 85–95% Mild, stable solid; easy to weighSuccinimide (easily washed out)
Elemental Bromine (Br2) <80% (prone to di-bromination)50–70%Highly corrosive, toxic fuming liquidHBr gas (requires basic scrubbing)
DBDMH ~90%75–85%Solid, high atom economyDimethylhydantoin

The Verdict: N-Bromosuccinimide (NBS) is the superior reagent for this transformation. NBS provides a low, steady-state concentration of electrophilic bromine (Br+). This controlled release prevents the highly reactive intermediate from undergoing secondary bromination at the C-2 position, ensuring near-perfect regioselectivity [2].

ReagentSelection SM 6-Methylimidazo [1,2-b]pyridazine NBS NBS (1.05 eq) High Regioselectivity Solid Byproduct SM->NBS Preferred Br2 Elemental Br2 Harsh / Corrosive Risk of Over-bromination SM->Br2 Avoid DBDMH DBDMH Moderate Selectivity Atom Economical SM->DBDMH Alternative Prod 3-Bromo-6-methylimidazo [1,2-b]pyridazine (Target) NBS->Prod >95% yield SideProd 2,3-Dibromo Byproducts Br2->SideProd Poor control DBDMH->Prod ~80% yield

Fig 1. Reagent selection logic for the regioselective bromination of 6-methylimidazo[1,2-b]pyridazine.

Self-Validating Experimental Protocol: NBS Bromination

To ensure reproducibility, the following protocol incorporates built-in causality checks (In-Process Controls) to validate the reaction's success before proceeding to isolation.

Materials:

  • 6-Methylimidazo[1,2-b]pyridazine (1.0 eq)

  • N-Bromosuccinimide (1.05 eq, freshly recrystallized from water)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution & Temperature Control: Dissolve 6-methylimidazo[1,2-b]pyridazine (10 mmol) in 30 mL of anhydrous DCM under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

    • Causality Check: Lowering the temperature suppresses radical-mediated side reactions and strictly enforces the ionic SEAr mechanism.

  • Electrophile Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes.

    • Causality Check: Gradual addition prevents thermal spikes and localized over-concentration of Br+, which mitigates the risk of 2,3-dibromination.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material ([M+H]+ 134) must fully convert to the brominated product ([M+H]+ 212/214, exhibiting the classic 1:1 isotopic ratio of a single bromine atom).

  • Quench & Workup: Quench with 15 mL of saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine. Extract with DCM (3 x 20 mL). Wash the combined organic layers with water to remove the succinimide byproduct.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Analytical Validation of Regioselectivity

Synthesizing the molecule is only half the battle; proving the bromine is at C-3 and not C-2 is where many development programs stumble. Relying solely on 1D NMR is a critical error unless you possess a verified reference standard.

Table 2: Comparison of Analytical Validation Methods
Analytical MethodPrimary Data OutputDefinitive Proof of C-3?Sample RequirementThroughput
1D 1H/13C NMR Chemical shifts, integrationNo (ambiguous without standard)~5 mgHigh
2D NMR (HMBC/NOESY) Heteronuclear & spatial correlationsYes (Gold Standard in solution) ~10–15 mgMedium
X-Ray Crystallography Absolute 3D atomic coordinatesYes (Absolute Proof) Single crystalLow
The Gold Standard: 2D HMBC NMR

To definitively establish regiochemistry in solution, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is required [3].

The Causality of the HMBC Signal: In the unbrominated starting material, both C-2 and C-3 protons are visible. Upon bromination, one proton signal disappears. If the bromination occurred at the target C-3 position, the remaining proton is at C-2. In the HMBC spectrum, the C-2 proton will exhibit a strong 3J heteronuclear correlation to the bridgehead carbon (C-8a) . Because C-8a is highly deshielded and lacks attached protons, it is easily identifiable. If the bromine had erroneously attached to C-2, the remaining C-3 proton would show an entirely different correlation profile (e.g., coupling to C-5), fundamentally lacking the characteristic C-2 to C-8a 3J coupling [4].

ValidationWorkflow Crude Crude Bromination Product LCMS LC-MS Analysis Confirm [M+H]+ 212/214 Crude->LCMS NMR1D 1D 1H NMR Loss of C-3 Proton (~7.6 ppm) LCMS->NMR1D Purity >95% NMR2D 2D HMBC / NOESY Confirm C-3 vs C-2 Substitution NMR1D->NMR2D Primary Validation XRAY X-Ray Crystallography Absolute Regiochemistry NMR2D->XRAY Orthogonal Proof (Optional)

Fig 2. Analytical workflow for validating the regioselectivity of the brominated product.

References

  • Chemistry Stack Exchange Contributors. "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine." Chemistry Stack Exchange. URL:[Link]

  • Elie, J., et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." European Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Cardoza, S., et al. "Strategic Advances in Sequential C-Arylations of Heteroarenes." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Sharma, M., et al. "Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1)." Journal of Medicinal Chemistry, 2014. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-6-methylimidazo[1,2-b]pyridazine

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 3-Bromo-6-methylimidazo[1,2-b]pyridazine (CAS: 1369326-08-8) is a highly privileged scaffold widely utilized in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors and novel antibacterial agents [1].

However, the very features that make this compound synthetically valuable—its electrophilic bromine leaving group and lipophilic methyl substituent—also dictate its hazard profile. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) integration, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To protect yourself, you must understand the molecular behavior of the compound. 3-Bromo-6-methylimidazo[1,2-b]pyridazine presents as a solid powder (Molecular Weight: 212.05 g/mol ) [1].

  • Electrophilic Reactivity (H315, H319): The bromine atom at the C3 position is highly activated for nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Biologically, this means the compound can act as an arylating agent, reacting with nucleophilic residues (like cysteine or lysine) on epidermal proteins or ocular tissues, leading to severe irritation and potential sensitization [2].

  • Particulate Inhalation (H332, H335): As a fine crystalline powder, aerosolization during weighing or transfer is the primary exposure route. Inhalation of these micro-particulates causes direct irritation to the mucosal membranes of the respiratory tract[2].

  • Lipophilicity: The methyl group at the C6 position increases the molecule's overall lipophilicity (LogP), enhancing its ability to penetrate the lipid bilayers of the skin if dissolved in organic solvents.

Quantitative Risk & PPE Matrix

Standard laboratory PPE is insufficient when handling reactive heterocycles in solution. The table below outlines the required PPE, specifically accounting for the solvents typically used to dissolve this compound.

Hazard VectorPrimary RiskRequired PPE & Engineering ControlCausality / Rationale
Inhalation Dust aerosolization (H332, H335)Control: Class II Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 fpm).PPE: N95/P100 respirator only if engineering controls fail.Powders generate invisible micro-dust during transfer. Fume hoods provide a negative pressure barrier, preventing particulate escape.
Dermal (Dry) Skin irritation (H315)PPE: Standard Nitrile gloves (min 4 mil thickness), flame-retardant lab coat.Nitrile provides excellent dexterity and sufficient barrier protection against dry, solid heterocycles.
Dermal (Wet) Enhanced skin penetration via solventsPPE: Double-gloving. Inner: Nitrile. Outer: Butyl rubber (for DMSO/DMF) or PVA (for DCM).Solvents like DMSO or DMF act as permeation enhancers, carrying the brominated compound directly through standard nitrile and into the bloodstream.
Ocular Serious eye irritation (H319)PPE: Snug-fitting, splash-proof chemical safety goggles.Safety glasses with side shields do not protect against fine airborne dust or aggressive solvent splashes.

Operational Workflow & PPE Integration

Do not simply follow steps; validate your environment before proceeding. Below is the step-by-step methodology for handling 3-Bromo-6-methylimidazo[1,2-b]pyridazine during a standard synthetic workflow.

Phase 1: Pre-Weighing & Preparation
  • Validate the Environment: Ensure the fume hood sash is at the correct operational height. Check the digital airflow monitor to confirm a face velocity of at least 100 feet per minute (fpm).

  • Don PPE: Equip safety goggles, a buttoned lab coat, and standard nitrile gloves.

  • Static Mitigation: Halogenated powders often hold static charges, causing them to "jump" from spatulas. Use an anti-static gun (zerostat) on the weighing boat or use a grounded, static-dissipative spatula.

  • Transfer: Carefully weigh the required mass (e.g., for a 1 mmol scale reaction, ~212 mg) inside the draft-protected enclosure. Close the source bottle immediately to prevent moisture ingress, which can degrade the compound over time.

Phase 2: Reaction Setup (Solubilization)
  • Upgrade PPE: If you are dissolving the compound in polar aprotic solvents (like DMF or DMSO) for a cross-coupling reaction, don your secondary outer gloves (e.g., Butyl rubber).

  • Inert Atmosphere: Because the compound is often used in palladium-catalyzed reactions, purge your reaction vessel with Argon or Nitrogen.

  • Addition: Add the solvent slowly down the side of the flask to wash any residual powder into the reaction mixture, minimizing aerosolization.

Phase 3: Quenching & Workup
  • Neutralization: Unreacted 3-Bromo-6-methylimidazo[1,2-b]pyridazine is generally stable to water but should be quenched appropriately depending on the reaction conditions.

  • Extraction: When performing aqueous extractions (e.g., using Ethyl Acetate/Water), ensure the separatory funnel is vented frequently into the fume hood to release pressure from volatile solvents.

Workflow Visualization

The following diagram maps the critical safety checkpoints and logical flow of handling this compound from storage to disposal.

G Start Storage & Retrieval (Desiccator, Dark, RT) PPE Don PPE (Double Glove, Goggles, Lab Coat) Start->PPE Weighing Weighing (Fume Hood / Vented Enclosure) PPE->Weighing Reaction Reaction Setup (e.g., Solubilization in DMF/DMSO) Weighing->Reaction Spill Spill Response (Solid: Wet Wipe, Liquid: Absorbent) Weighing->Spill If powder spills Reaction->Spill If solution spills Disposal Waste Segregation (Halogenated Organic Waste) Reaction->Disposal Post-reaction Spill->Disposal

Operational workflow and safety checkpoints for handling 3-Bromo-6-methylimidazo[1,2-b]pyridazine.

Spill Response & Chemical Disposal Plan

A rapid, calculated response to spills prevents localized contamination from becoming a laboratory-wide exposure event.

Spill Response Protocol
  • Solid Spill (Powder): Do NOT sweep. Sweeping aerosolizes the reactive dust. Instead, dampen a disposable absorbent pad with a compatible solvent (e.g., water or a mild alcohol like isopropanol) and gently wipe up the powder. Place the contaminated wipes into a sealed, labeled plastic bag.

  • Liquid Spill (Dissolved Compound): If the compound is dissolved in an organic solvent, apply an inert absorbent material (e.g., vermiculite or a commercial spill kit pad) over the liquid. Use non-sparking tools to collect the saturated absorbent.

Disposal Plan

Because of the presence of the bromine atom, 3-Bromo-6-methylimidazo[1,2-b]pyridazine and any solutions containing it must not be mixed with standard organic waste.

  • Segregation: Collect all liquid waste, contaminated solvents, and initial aqueous washes in a dedicated container clearly labeled as "Halogenated Organic Waste."

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone) can lead to highly exothermic, potentially explosive side reactions over time. Furthermore, environmental regulations require halogenated waste to be incinerated at much higher temperatures to prevent the release of toxic dioxins and furans.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and spill cleanup materials in a designated solid hazardous waste bin, not the general municipal trash.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12872319, 3-Bromoimidazo(1,2-b)pyridazine. Retrieved from[Link]

© Copyright 2026 BenchChem. All Rights Reserved.